(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Description
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-(4-nitrophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3/c1-13-6-8-14(9-7-13)12(16)10-2-4-11(5-3-10)15(17)18/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRXCSPRJVBXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352008 | |
| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21091-98-5 | |
| Record name | (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of the compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, intended for researchers, scientists, and professionals in drug development. While specific biological data for this compound is limited in publicly available literature, this guide draws upon information from structurally related molecules to infer its potential applications and mechanisms of action.
Chemical and Physical Properties
This compound is a chemical compound with the molecular formula C12H15N3O3.[1] Key identifying information and physical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 21091-98-5 | [1] |
| Molecular Formula | C12H15N3O3 | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [2] |
| InChI Key | UMRXCSPRJVBXHH-UHFFFAOYSA-N | [2] |
Synthesis
Proposed Experimental Protocol:
Reaction: Acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.
Materials:
-
1-methylpiperazine
-
4-nitrobenzoyl chloride
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 1-methylpiperazine (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield pure this compound.
Diagram of Proposed Synthesis:
References
Unveiling the Molecular Architecture: A Technical Guide to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive elucidation of the structure of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, a compound of interest in medicinal chemistry and drug discovery. This document details the synthetic pathway, spectroscopic characterization, and structural features of this molecule, presenting a valuable resource for researchers engaged in the development of novel therapeutics.
Chemical Identity and Properties
This compound, with the CAS number 21091-98-5, is a synthetic organic compound. Its molecular formula is C₁₂H₁₅N₃O₃, corresponding to a molecular weight of 249.27 g/mol .
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21091-98-5 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(--INVALID-LINK--[O-])C=C2 |
Synthesis and Structural Elucidation
The synthesis of this compound is typically achieved through a nucleophilic acyl substitution reaction. This involves the reaction of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.
DOT Script for Synthesis Workflow:
An In-depth Technical Guide to 2-Bromo-α-ergocryptine (Bromocriptine)
Disclaimer: The user-provided CAS number 21091-98-5 is ambiguous in the scientific literature. This guide focuses on the well-characterized compound 2-Bromo-α-ergocryptine, commonly known as Bromocriptine, which is frequently associated with similar CAS numbers and pharmacological inquiries. The mesylate salt of Bromocriptine has the CAS number 22260-51-1.
Introduction
2-Bromo-α-ergocryptine, commercially known as Bromocriptine, is a semisynthetic ergot alkaloid derivative with potent dopaminergic activity. It is a crucial therapeutic agent in the management of various endocrine and neurological disorders. This technical guide provides a comprehensive overview of its properties, mechanism of action, therapeutic applications, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Physicochemical Properties
Bromocriptine is a complex molecule with specific physicochemical characteristics that influence its formulation and biological activity. The data presented here pertains to Bromocriptine Mesylate.
| Property | Value | Reference |
| IUPAC Name | (5'α)-2-Bromo-12'-hydroxy-2'-(1-methylethyl)-5'-(2-methylpropyl)ergotaman-3',6',18-trione monomethanesulfonate | [1] |
| CAS Number | 22260-51-1 (Mesylate Salt) | [2][3] |
| Molecular Formula | C₃₂H₄₀BrN₅O₅ · CH₄SO₃ | [2][3] |
| Molecular Weight | 750.70 g/mol | [2][3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 192 - 196 °C | [1] |
| Solubility | Water: Practically insoluble[1] Methanol: Freely soluble[1] Ethanol: Soluble[1] DMSO: Soluble to 100 mM[3] Dimethylformamide (DMF): ~30 mg/mL[5] | |
| pKa | 4.9 (in water at 25 °C) | [1] |
| Optical Activity | [α]20/D +95° to +105° (c=1 in methanol:dichloromethane 1:1) | [4] |
Pharmacological Profile
Mechanism of Action
Bromocriptine's primary mechanism of action is as a potent agonist at dopamine D2 receptors and a partial agonist/antagonist at D1 receptors.[6] It also interacts with other monoaminergic receptors, which contributes to its therapeutic effects and side effect profile.
Receptor Binding Affinity
The following table summarizes the binding affinities of Bromocriptine for various receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Dopamine D2 | 12.2 |
| Dopamine D3 | 12.2 |
| Dopamine D1 | 1,659 |
| Serotonin 5-HT1A | 12.9 |
| Serotonin 5-HT1D | 10.7 |
| α1-Adrenergic | 1.12 - 4.17 |
Source: Cayman Chemical Product Information[2]
Signaling Pathways
Dopamine D2 Receptor Signaling
Bromocriptine's agonism at D2 receptors, which are Gαi/o-coupled, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream effectors.
Regulation of Prolactin Secretion
In the anterior pituitary, dopamine acts as a physiological inhibitor of prolactin secretion. Bromocriptine mimics this action by stimulating D2 receptors on lactotroph cells, leading to reduced prolactin synthesis and release.
Therapeutic Uses
Bromocriptine is indicated for the treatment of a variety of medical conditions:
-
Hyperprolactinemia-Associated Dysfunctions: Including amenorrhea, galactorrhea, infertility, and hypogonadism.[7][8]
-
Prolactin-Secreting Adenomas: It can reduce tumor size and normalize prolactin levels.[9]
-
Acromegaly: Used as an adjunct to surgery and/or radiotherapy to lower growth hormone levels.[7][8]
-
Parkinson's Disease: Employed as an adjunct to levodopa to manage symptoms like stiffness, tremors, and poor muscle control.[7][8]
-
Type 2 Diabetes Mellitus: A quick-release formulation (Cycloset®) is used as an adjunct to diet and exercise to improve glycemic control.[7]
Experimental Protocols
Quantification of Bromocriptine in Human Plasma by HPLC-UV
This protocol describes a validated method for the determination of bromocriptine in human plasma.[6]
6.1.1. Materials and Reagents
-
Bromocriptine Mesylate Reference Standard
-
Droperidol (Internal Standard)
-
HPLC Grade Acetonitrile, Methanol, Hexane, Chloroform
-
Trifluoroacetic Acid (TFA)
-
Deionized Water
-
Human Plasma with EDTA
6.1.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% TFA in water, methanol, and acetonitrile (e.g., 45:27.5:27.5, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm |
| Column Temperature | Ambient |
6.1.3. Sample Preparation
-
To 100 µL of plasma, add 100 µL of internal standard solution (Droperidol in methanol).
-
Add 200 µL of acetonitrile to precipitate proteins. Vortex for 30 seconds.
-
Add 0.50 mL of hexane:chloroform (70:30, v/v) and vortex for an additional 30 seconds.[6]
-
Centrifuge at 3950 x g for 10 minutes.[6]
-
Transfer the upper organic phase to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
In Vitro Dopamine D2 Receptor Agonist Assay (cAMP Inhibition)
This assay measures the ability of a test compound to inhibit cAMP production following the activation of Gαi/o-coupled D2 receptors.[10]
6.2.1. Materials and Reagents
-
CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.
-
Standard cell culture medium (e.g., DMEM/F-12) with supplements.
-
Assay buffer.
-
Forskolin (adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, fluorescence polarization, or ELISA-based).
6.2.2. Protocol
-
Cell Plating: Seed cells into 96- or 384-well assay plates to achieve 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare serial dilutions of Bromocriptine.
-
Cell Treatment:
-
Remove culture medium and wash cells.
-
Add assay buffer containing various concentrations of Bromocriptine.
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Add a fixed concentration of forskolin to stimulate cAMP production and incubate.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP kit protocol.
-
Measure intracellular cAMP levels using the detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the Bromocriptine concentration.
-
Use non-linear regression to fit a dose-response curve and determine the EC50 value.
-
Radioligand Binding Assay for Dopamine D2/D3 Receptors
This protocol outlines a competitive radioligand binding assay to determine the binding affinity (Ki) of Bromocriptine.[11]
6.3.1. Materials and Reagents
-
Cell membranes from CHO or HEK293 cells expressing the human Dopamine D2 or D3 receptor.
-
Radioligand (e.g., [³H]-Spiperone).
-
Unlabeled Bromocriptine.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Non-specific binding control (e.g., 10 µM Haloperidol).
-
Glass fiber filters.
-
Scintillation counter and fluid.
6.3.2. Protocol
-
Reaction Setup: In a 96-well plate, combine:
-
Cell membranes.
-
A fixed concentration of the radioligand.
-
Varying concentrations of unlabeled Bromocriptine (for competition curve) or buffer (for total binding) or non-specific binding control.
-
-
Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification:
-
Place filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 (concentration of Bromocriptine that inhibits 50% of specific binding) from the competition curve.
-
Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Conclusion
2-Bromo-α-ergocryptine (Bromocriptine) is a well-established dopamine D2 receptor agonist with significant therapeutic applications. Its multifaceted pharmacological profile makes it a valuable tool in the treatment of various endocrine and neurological disorders. The detailed methodologies provided in this guide offer a framework for researchers to further investigate its properties and potential applications.
References
- 1. karger.com [karger.com]
- 2. karger.com [karger.com]
- 3. Prospective randomized trial concerning hyper- and normoprolactinemia and the use of bromoergocryptine in patients with metastatic breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bromocriptine Therapy for the Treatment of Invasive Prolactinoma: The Single Institute Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous RP-HPLC-DAD quantification of bromocriptine, haloperidol and its diazepane structural analog in rat plasma with droperidol as internal standard for application to drug-interaction pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bromocriptine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Predicted Biological Activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the biological activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on the known activities of structurally related compounds and the general pharmacological context of the piperazine and nitrophenyl moieties.
Introduction
The piperazine ring is a prevalent scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of therapeutic applications.[1][2][3][4][5] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic characteristics such as improved solubility and oral bioavailability.[1][2][3] The structural versatility of the piperazine nucleus allows for extensive chemical modifications to optimize potency and selectivity for various biological targets.[1][4]
This technical guide focuses on the compound this compound, a molecule combining the established piperazine pharmacophore with a 4-nitrophenyl group. While direct biological data for this specific compound is scarce, this document aims to provide a predictive overview of its potential biological activities by examining structurally analogous compounds. This guide will also propose potential synthetic routes, experimental protocols for biological evaluation, and relevant signaling pathways that may be modulated by this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 21091-98-5 | [6] |
| Molecular Formula | C12H15N3O3 | [6] |
| Molecular Weight | 249.27 g/mol | [6] |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] | [7] |
| InChI Key | UMRXCSPRJVBXHH-UHFFFAOYSA-N | [7] |
Synthesis
A plausible synthetic route for this compound involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This is a standard and efficient method for the formation of amides.
Predicted Biological Activity Based on Analogous Compounds
The biological activity of this compound can be inferred from studies on structurally similar molecules. A key area of interest is enzyme inhibition, particularly tyrosinase inhibition, as demonstrated by related nitrophenylpiperazine derivatives.[8]
Tyrosinase Inhibition
A recent study on a series of 4-nitrophenylpiperazine derivatives revealed their potential as tyrosinase inhibitors.[8] Although the exact target compound was not evaluated, a closely related analog, featuring an indole moiety, showed significant inhibitory activity.[8] This suggests that the 4-nitrophenylpiperazine core may be a valuable scaffold for the development of novel tyrosinase inhibitors.
Table 2: Tyrosinase Inhibitory Activity of a Structurally Related Compound [8]
| Compound | IC50 (µM) | Inhibition Type |
| 4l (indole derivative) | 72.55 | Mixed |
General Pharmacological Profile of Piperazine Derivatives
The piperazine scaffold is a component of drugs with a wide range of biological activities, including but not limited to:
-
Anticancer Activity: Many piperazine derivatives have been investigated for their potential to inhibit cancer cell growth.[4]
-
Antimicrobial Activity: The piperazine ring is found in several antibacterial and antifungal agents.[9][10]
-
Central Nervous System (CNS) Activity: Piperazine derivatives are well-known for their effects on neurotransmitter receptors.[5]
Given this context, this compound could be a candidate for screening in these and other therapeutic areas.
Proposed Experimental Protocols
To elucidate the biological activity of this compound, a systematic screening approach is recommended.
General Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological evaluation of a novel compound.
Detailed Protocol for Tyrosinase Inhibition Assay
Based on the activity of related compounds, a tyrosinase inhibition assay would be a relevant primary screen.
-
Objective: To determine the in vitro inhibitory effect of this compound on mushroom tyrosinase activity.
-
Materials:
-
Mushroom tyrosinase
-
L-DOPA (substrate)
-
Phosphate buffer (pH 6.8)
-
This compound (test compound)
-
Kojic acid (positive control)
-
96-well microplate reader
-
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add phosphate buffer, mushroom tyrosinase solution, and various concentrations of the test compound or positive control.
-
Pre-incubate the mixture at a specified temperature (e.g., 25 °C) for a set time (e.g., 10 minutes).
-
Initiate the reaction by adding the L-DOPA solution.
-
Measure the absorbance at 475 nm at regular intervals to monitor the formation of dopachrome.
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Potential Signaling Pathways
Given the prevalence of piperazine-containing compounds as anticancer agents, it is plausible that this compound could modulate key signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential bioactive molecule. The presence of the 4-nitrophenylpiperazine scaffold suggests that this compound may exhibit inhibitory activity against enzymes such as tyrosinase. Furthermore, the broader pharmacological context of piperazine derivatives indicates potential applications in areas such as oncology and infectious diseases.
Future research should focus on the synthesis and in vitro screening of this compound to validate these predictions. A systematic evaluation against a panel of cancer cell lines and microbial strains, in addition to specific enzyme assays, would provide a comprehensive understanding of its biological profile. Positive hits from these initial screens would warrant further investigation into its mechanism of action and potential for lead optimization.
References
- 1. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The medicinal chemistry of piperazines: A review | Scilit [scilit.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. lab-chemicals.com [lab-chemicals.com]
- 7. This compound (21091-98-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nitrofuranyl Methyl Piperazines as New Anti-TB Agents: Identification, Validation, Medicinal Chemistry, and PK Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Application of Piperazine-Based Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized for its significant contribution to the pharmacological profile of numerous therapeutic agents.[1] Its presence in a wide array of clinically successful drugs has earned it the status of a "privileged scaffold." This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of piperazine-based kinase inhibitors, a class of molecules that has shown considerable promise in the field of oncology and beyond. We will delve into the structure-activity relationships that govern their potency and selectivity, provide detailed experimental protocols for their characterization, and visualize the key signaling pathways they modulate.
The Piperazine Core in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has therefore become a major focus of modern drug discovery. The piperazine scaffold is frequently incorporated into kinase inhibitor designs due to its favorable physicochemical properties. The two nitrogen atoms in the six-membered ring can be readily functionalized, allowing for the exploration of diverse chemical space and the optimization of interactions with the target kinase.[2] Furthermore, the piperazine moiety can improve aqueous solubility and oral bioavailability, crucial parameters for drug development.
Structure-Activity Relationships (SAR)
The biological activity of piperazine-based kinase inhibitors is intricately linked to the nature and position of substituents on the piperazine ring and the aromatic systems to which it is attached.
-
Substitution on the Piperazine Nitrogens: One nitrogen of the piperazine ring often serves as a linker to a core heterocyclic scaffold that interacts with the hinge region of the kinase ATP-binding pocket. The second nitrogen is typically substituted with various groups to modulate potency, selectivity, and pharmacokinetic properties. For instance, in a series of JNK inhibitors, simple alkyl substitutions on the second nitrogen had minimal impact on potency, while smaller, unsaturated groups provided a modest increase in activity.[3]
-
Aromatic and Heterocyclic Scaffolds: The choice of the core scaffold is critical for targeting specific kinases. Piperazine-containing compounds have been successfully developed as inhibitors of a wide range of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-Kinase (PI3K), and Cyclin-Dependent Kinases (CDKs).[4][5][6] For example, piperazine-based thiazolidinones have been identified as potent VEGFR2 inhibitors.[6]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR studies have been employed to understand the key molecular descriptors that influence the inhibitory activity of piperazine derivatives. For mTORC1 inhibitors, descriptors such as the lowest unoccupied molecular orbital energy (ELUMO), electrophilicity index, and topological polar surface area have been shown to correlate with biological activity.[7]
Data Presentation: Potency of Piperazine-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activity of a selection of piperazine-based kinase inhibitors against various kinase targets and cancer cell lines.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| VEGFR Inhibitors | |||
| Compound 11 | VEGFR2 | <300 | [6] |
| Compound 13 | VEGFR2 | <300 | [6] |
| Compound 16 | VEGFR2 | <300 | [6] |
| EGFR Inhibitors | |||
| Compound 18i | EGFR | 42.3 | [8] |
| PI3K Inhibitors | |||
| Compound 13 | PI3Kα | 1.2 | [9] |
| CDK Inhibitors | |||
| Compound 9h | CDK2 | 40.91 | [4] |
| Compound 11d | CDK2 | 41.70 | [4] |
| Compound 11e | CDK2 | 46.88 | [4] |
| Compound 13c | CDK2 | 52.63 | [4] |
| JAK Inhibitors | |||
| SL10 | JAK2 | 12.7 | [10] |
| SL35 | JAK2 | 21.7 | [10] |
| JNK Inhibitors | |||
| Compound 1 | JNK1 | 490 | [3] |
| Compound 1 | JNK3 | 1000 | [3] |
| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |
| VEGFR Inhibitors | ||||
| Compound 11 | HepG-2 | Liver Cancer | 0.03-0.06 | [6] |
| Compound 13 | HepG-2 | Liver Cancer | 0.03-0.06 | [6] |
| Compound 16 | HepG-2 | Liver Cancer | 0.03-0.06 | [6] |
| EGFR Inhibitors | ||||
| Compound 17i | HCT116 | Colon Cancer | 4.82 | [8] |
| Compound 18i | A549 | Lung Cancer | 1.43 | [8] |
| PI3K Inhibitors | ||||
| Compound 13 | HCT-116 | Colon Cancer | 0.83 | [9] |
| Compound 13 | U87-MG | Glioblastoma | 1.25 | [9] |
| CDK Inhibitors | ||||
| Benzofuran 9e | Various | Various | - | [4] |
| Benzofuran 9h | Various | Various | - | [4] |
| Benzofuran 11d | Various | Various | - | [4] |
| Benzofuran 13b | Various | Various | - | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-based kinase inhibitors.
Synthesis of Piperazine-Based Kinase Inhibitors
The synthesis of piperazine-based kinase inhibitors often involves multi-step sequences. A common strategy is the coupling of a pre-functionalized piperazine with a suitable heterocyclic core.
General Procedure for Buchwald-Hartwig Amination: [11]
-
To a reaction vessel, add the aryl or heteroaryl halide (1 equivalent), the desired piperazine derivative (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), a phosphine ligand (e.g., BINAP or Xantphos, 4-10 mol%), and a base (e.g., Cs2CO3 or NaOtBu, 2-3 equivalents).
-
Add a suitable anhydrous solvent (e.g., toluene or dioxane).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Example Synthesis of a Piperazine-Tethered Thiazolidinone (VEGFR2 Inhibitor): [6]
A detailed multi-step synthesis would be provided here, including the preparation of key intermediates and the final cyclization to form the thiazolidinone ring, followed by coupling with the piperazine moiety.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[1]
Materials:
-
Test Compounds (serial dilutions in DMSO)
-
Purified Target Kinase
-
Specific Peptide Substrate
-
ATP (at or near the Km for the kinase)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of the assay plate.
-
Prepare a 2x kinase/substrate solution in kinase assay buffer and add 2 µL to each well.
-
Initiate the kinase reaction by adding 2 µL of a 2x ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate at room temperature for 40 minutes.
-
Convert the generated ADP to ATP and produce a luminescent signal by adding 10 µL of Kinase Detection Reagent. Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test Compounds (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate for a specified period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
Test Compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with test compounds as for the cell viability assay.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1x Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Analyze the data to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by piperazine-based kinase inhibitors and a general experimental workflow.
Caption: General experimental workflow for the discovery and evaluation of piperazine-based kinase inhibitors.
Caption: Simplified PI3K/Akt signaling pathway and the point of intervention by piperazine-based PI3K inhibitors.
Caption: Overview of the VEGFR2 signaling pathway, a key target for anti-angiogenic piperazine-based inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Medicinal Chemistry of Fused and Substituted Piperazines: Unlocking their Potential as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of piperazine-based thiazolidinones as VEGFR2 tyrosine kinase inhibitors inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, biological evaluation, and molecular docking studies of novel N-substituted piperazine-tethered thiophene-3-carboxamide selenides as potent antiproliferative agents with EGFR kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of 1,3,5-Triazines or Pyrimidines Containing Dithiocarbamate Moiety as PI3Kα Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Nitrophenylpiperazine Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrophenylpiperazine (NPP) compounds represent a significant class of molecules in medicinal chemistry and drug discovery. Characterized by a piperazine ring linked to a nitrophenyl group, this scaffold serves as a versatile template for the synthesis of pharmacologically active agents. The position of the nitro group on the phenyl ring (ortho, meta, or para) and further substitutions on the piperazine nitrogen significantly influence the biological activity of these compounds. This technical guide provides a comprehensive overview of the mechanisms of action of NPPs, focusing on their interactions with various molecular targets, the downstream signaling pathways they modulate, and the experimental methodologies used to elucidate these actions.
Core Mechanisms of Action
The pharmacological effects of nitrophenylpiperazine derivatives are diverse, stemming from their ability to interact with multiple biological targets. The primary mechanisms of action identified in the literature include enzyme inhibition and modulation of aminergic G-protein coupled receptors (GPCRs) and transporters.
Enzyme Inhibition: Tyrosinase
A notable mechanism of action for certain NPP derivatives is the inhibition of tyrosinase, a key enzyme in melanin biosynthesis. Overactivity of tyrosinase can lead to hyperpigmentation disorders.
A study on a series of 4-nitrophenylpiperazine derivatives demonstrated their potential as tyrosinase inhibitors. The most potent compound in this series, featuring an indole moiety, exhibited significant inhibitory effects[1][2]. Kinetic analysis revealed that this inhibition is of a mixed type, suggesting that the compounds can bind to both the free enzyme and the enzyme-substrate complex[1][2].
Quantitative Data: Tyrosinase Inhibition by 4-Nitrophenylpiperazine Derivatives
| Compound ID | R Group | % Inhibition at 100 µM | IC50 (µM) |
| 4a | Phenyl | 35.8 ± 3.24 | 174.71 ± 0.68 |
| 4b | 2-Bromophenyl | 20.6 ± 2.58 | > 200 |
| 4c | 2,4-Dichlorophenyl | 27.9 ± 3.09 | > 200 |
| 4l | Indole | - | 72.55 |
Data extracted from Asadi et al., 2024.[1]
Modulation of Monoamine Systems
The arylpiperazine scaffold, including NPPs, is a well-established pharmacophore for targeting aminergic systems in the central nervous system (CNS), including serotonin (5-HT), dopamine (DA), and adrenergic receptors, as well as their respective transporters[3][4]. This interaction is fundamental to their application in the development of treatments for neurological and psychiatric disorders such as anxiety and depression[5].
a) Serotonergic System:
-
Serotonin Releasing Activity: para-Nitrophenylpiperazine (pNPP) has been identified as a selective partial serotonin releasing agent[6]. This mechanism involves interaction with the serotonin transporter (SERT), leading to the non-vesicular release of serotonin into the synapse.
-
Receptor Binding: Arylpiperazines, as a class, are known to possess affinity for various serotonin receptor subtypes, including 5-HT1A and 5-HT2A receptors[7][8][9][10]. While specific and comprehensive binding data for a wide range of NPPs across all 5-HT receptor subtypes is not extensively available in the public domain, the general structure-activity relationships (SAR) of arylpiperazines suggest that NPPs are likely to interact with these receptors. For instance, many arylpiperazine derivatives show high affinity for the 5-HT1A receptor[7][8]. The interaction with these receptors can lead to either agonistic or antagonistic effects, depending on the specific chemical structure of the compound and the receptor subtype.
b) Dopaminergic System:
-
Receptor Binding: N-phenylpiperazine analogs exhibit selective binding to dopamine receptor subtypes, particularly D2 and D3 receptors[11][12]. While the cited studies did not focus specifically on nitrophenyl derivatives, they provide a strong basis for the potential of NPPs to modulate dopaminergic neurotransmission. High affinity for the D3 receptor over the D2 receptor is a sought-after characteristic for potential therapeutic agents for conditions like Parkinson's disease-related dyskinesia.
c) Adrenergic System:
-
Receptor Binding: Certain arylpiperazine derivatives have been shown to possess a high affinity for α1- and α2-adrenergic receptors[13][14]. The interaction of NPPs with these receptors can contribute to their overall pharmacological profile, potentially influencing cardiovascular and CNS functions.
Quantitative Data: Receptor Binding Affinities of Related Phenylpiperazine Analogs
Note: The following data is for non-nitro substituted phenylpiperazines but is indicative of the potential target affinities for the broader class of compounds.
Dopamine D2 and D3 Receptor Binding
| Compound ID | R1 (Substitution on Phenyl Ring) | Linker and Terminal Group | D2 Ki (nM) | D3 Ki (nM) | D2/D3 Selectivity Ratio |
| 1 | 2-OCH3 | H | 40 | 0.3 | 133 |
| 2 | 2,3-diCl | H | 53 | 0.9 | 59 |
| 4 | 2-F | 4-(thien-3-yl)benzamide | >1000 | 1.4 | >714 |
| 5 | 2-F | 4-(thiazol-4-yl)benzamide | >1000 | 2.5 | >400 |
Data adapted from related N-phenylpiperazine analog studies.
α-Adrenergic and Serotonin 5-HT1A Receptor Binding of Phenylpiperazine-Hydantoin Derivatives
| Compound ID | α1 Ki (nM) | α2 Ki (nM) | 5-HT1A Ki (nM) |
| 12 | 28.3 | >10000 | 45.8 |
| 14 | 11.9 | >10000 | 291 |
Data extracted from a study on phenylpiperazine-hydantoin derivatives.[13]
Signaling Pathways
The interaction of NPP compounds with GPCRs initiates intracellular signaling cascades that ultimately mediate their physiological effects.
-
Gi/o-Coupled Receptors (e.g., 5-HT1A, D2, α2): Agonist binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP)[5]. This reduction in cAMP levels modulates the activity of protein kinase A (PKA) and downstream effectors.
-
Gq-Coupled Receptors (e.g., 5-HT2A, α1): Agonist binding to Gq-coupled receptors activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 8. High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. acnp.org [acnp.org]
- 11. Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of new piperazine-pyridazinone derivatives and their binding affinity toward alpha1-, alpha2-adrenergic and 5-HT1A serotoninergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacological Profile of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: A Review of Available Data
Introduction
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is an organic compound featuring a 4-methylpiperazine moiety linked to a 4-nitrophenyl group via a carbonyl bridge. Its chemical structure, particularly the presence of the piperazine and nitrophenyl groups, suggests potential for biological activity, as these motifs are present in numerous pharmacologically active molecules.[1] The piperazine ring is a common scaffold in drug development, often associated with effects on the central nervous system, while the nitro group can influence a compound's electronic properties and metabolic profile.[1] This technical guide aims to provide a comprehensive overview of the publicly available pharmacological data for this specific compound.
Chemical Identity
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21091-98-5 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] |
Pharmacological Data
A thorough review of scientific literature and patent databases reveals a notable absence of specific pharmacological studies for this compound. While the compound is available from commercial suppliers for research purposes, there is no published in vitro or in vivo data detailing its mechanism of action, potency, efficacy, or pharmacokinetic profile.
Biological Activity of Structurally Related Compounds
Although data on the target compound is lacking, the pharmacological activities of structurally similar molecules can provide context for its potential areas of interest in drug discovery.
-
(4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone : This analog, where the methyl group is replaced by a hydroxyl group, has been investigated as a tyrosinase inhibitor.[2]
-
Derivatives of 1-(4-Nitrophenyl)piperazine : The 1-(4-nitrophenyl)piperazine scaffold is a key intermediate in the synthesis of various pharmaceuticals, including those with antidepressant and anxiolytic properties.[3] For example, a novel pleuromutilin derivative incorporating a 4-nitrophenyl-piperazin-1-yl moiety has demonstrated excellent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]
-
Other Piperazine-Containing Methanones : A broad range of biological activities has been reported for other compounds containing the piperazine-methanone core structure. For instance, some analogs are being explored as anticancer agents and dopamine D2/D3 receptor agonists.[5]
Despite the presence of pharmacologically relevant structural motifs, there is currently no publicly available data on the pharmacological profile of this compound. The biological activities of structurally related compounds suggest that this scaffold is of interest in medicinal chemistry, with potential applications ranging from enzyme inhibition to antimicrobial and CNS-related activities. However, without specific experimental data, the pharmacological properties of the title compound remain uncharacterized. Consequently, the creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams is not feasible at this time. Further research is required to elucidate the biological effects of this specific molecule.
References
- 1. CAS 21091-98-5: (4-methylpiperazin-1-yl)(4-nitrophenyl)met… [cymitquimica.com]
- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
In Silico Prediction of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Targets: A Technical Guide
Abstract
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a synthetic organic compound with potential pharmacological applications. However, its biological targets remain largely uncharacterized. This technical guide provides a comprehensive in silico framework for identifying and characterizing the potential protein targets of this molecule. We detail a multi-faceted computational approach, combining ligand-based and structure-based methods to generate high-confidence target predictions. This document is intended for researchers and scientists in the fields of drug discovery, pharmacology, and computational biology, offering detailed experimental protocols and data interpretation strategies.
Introduction
The identification of molecular targets is a critical and often rate-limiting step in the drug discovery and development pipeline. Traditional experimental approaches for target deconvolution can be resource-intensive and time-consuming. In silico target prediction methods offer a rapid and cost-effective alternative to generate testable hypotheses and prioritize experimental validation.[1] These computational techniques leverage the vast and growing amount of publicly available biological and chemical data to predict interactions between small molecules and proteins.[2]
This guide focuses on the application of in silico methods to predict the biological targets of this compound. The chemical structure of this compound, featuring a methylpiperazine and a nitrophenyl group, suggests potential interactions with a variety of biological targets. Structurally similar compounds containing piperazine and quinoline moieties have been investigated for a range of biological activities, including anticancer properties and dopamine receptor agonism.[3][4]
We will outline a systematic workflow that integrates several computational strategies, including:
-
Reverse Docking: To screen the compound against a large library of protein structures.[5][6]
-
Pharmacophore Modeling: To identify compounds with similar three-dimensional arrangements of chemical features and their associated targets.[7][8]
-
Machine Learning-Based Prediction: To leverage predictive models trained on large-scale bioactivity data.[9][10]
By combining the predictions from these orthogonal approaches, we can increase the confidence in the identified potential targets and provide a solid foundation for subsequent experimental validation.
The Compound of Interest: this compound
This compound is a small molecule with the following chemical properties:
| Property | Value |
| Molecular Formula | C12H15N3O3 |
| Molecular Weight | 249.27 g/mol |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C(C=C2)--INVALID-LINK--[O-] |
| InChIKey | UMRXCSPRJVBXHH-UHFFFAOYSA-N |
| CAS Number | 21091-98-5 |
The presence of the piperazine ring, a common scaffold in many approved drugs, and the electron-withdrawing nitro group suggest that this compound may exhibit specific interactions with biological macromolecules.
In Silico Target Prediction Workflow
A multi-pronged in silico approach is proposed to identify the potential biological targets of this compound. The workflow is designed to maximize the coverage of potential targets and to provide a consensus prediction based on different methodologies.
Experimental Protocols
This section provides detailed protocols for the key in silico experiments outlined in the workflow.
Ligand Preparation
Accurate 3D representation of the ligand is crucial for structure-based and pharmacophore modeling approaches.
-
2D to 3D Conversion:
-
Obtain the 2D structure of this compound from a chemical database like PubChem (CID: 859334).
-
Use a molecular modeling software such as Open Babel or ChemDraw to convert the 2D structure into a 3D format (e.g., SDF or MOL2).
-
-
Conformer Generation:
-
Generate a set of low-energy 3D conformers of the molecule using a tool like Confab within Open Babel or the conformer generation tools in Schrödinger's Maestro. This step is important to account for the flexibility of the molecule.
-
-
Energy Minimization:
-
Perform energy minimization on the generated conformers using a suitable force field (e.g., MMFF94 or OPLS3e). This will produce a set of energetically favorable 3D structures.
-
Reverse Docking
Reverse docking involves docking a single ligand against a large library of protein structures to identify potential binding partners.[5][6][11]
-
Target Protein Library Preparation:
-
Compile a library of 3D protein structures from the Protein Data Bank (PDB). This library can be a curated set of druggable proteins or a more comprehensive collection representing the entire human proteome.
-
Prepare each protein structure by removing water molecules, adding hydrogen atoms, and assigning protonation states at a physiological pH.
-
-
Docking Simulation:
-
Utilize a molecular docking program such as AutoDock Vina, GOLD, or Glide.[12][13]
-
Define the binding site for each protein. For a blind docking approach, the entire protein surface can be considered.
-
Dock the prepared 3D structure of this compound into the binding site of each protein in the library.
-
-
Scoring and Ranking:
-
The docking program will generate a binding affinity score (e.g., kcal/mol) for each protein-ligand complex.
-
Rank the proteins based on their predicted binding affinities. Lower binding energies generally indicate a more favorable interaction.
-
Pharmacophore-Based Screening
This method identifies molecules with similar pharmacophoric features, which are the essential spatial arrangements of chemical features responsible for biological activity.[7][8]
-
Pharmacophore Model Generation:
-
Ligand-Based: If a set of known active molecules for a particular target is available, a pharmacophore model can be generated based on their common features.
-
Structure-Based: Alternatively, a pharmacophore model can be derived from the interactions observed in a protein-ligand crystal structure.[14]
-
-
Database Screening:
-
Screen a 3D conformational database of molecules (e.g., from PubChem or ChEMBL) against the generated pharmacophore model.
-
Software such as LigandScout, Discovery Studio, or Phase can be used for this purpose.[15]
-
-
Hit Retrieval and Analysis:
-
Retrieve the molecules that fit the pharmacophore model.
-
Analyze the biological targets of the retrieved hit molecules. The targets that are frequently associated with the hits are potential targets for the query molecule.
-
Machine Learning-Based Prediction
Machine learning models trained on large datasets of known drug-target interactions can predict the targets of new molecules.[2][9][10]
-
Feature Extraction:
-
Represent the this compound molecule as a set of numerical descriptors (e.g., molecular fingerprints, physicochemical properties).
-
-
Prediction using Pre-trained Models:
-
Utilize web-based prediction tools or pre-trained machine learning models (e.g., support vector machines, random forests, deep neural networks) that have been trained on databases like ChEMBL.
-
These models will output a probability score for the interaction of the query molecule with a panel of known biological targets.
-
-
Result Interpretation:
-
Rank the potential targets based on their prediction scores.
-
Data Presentation and Interpretation
The output from each in silico method should be carefully analyzed and integrated to generate a high-confidence list of potential targets.
Hypothetical Reverse Docking Results
The following table presents a hypothetical list of top-ranking protein targets from a reverse docking screen.
| Rank | PDB ID | Protein Name | Binding Affinity (kcal/mol) |
| 1 | 2Y5H | Mitogen-activated protein kinase 14 (p38 alpha) | -9.8 |
| 2 | 3L5A | Phosphoinositide 3-kinase gamma (PI3Kγ) | -9.5 |
| 3 | 4L7I | Serine/threonine-protein kinase B-raf (BRAF) | -9.2 |
| 4 | 1A28 | Dopamine D2 receptor | -8.9 |
| 5 | 5T0J | Cyclin-dependent kinase 2 (CDK2) | -8.7 |
Hypothetical Pharmacophore Screening Results
A pharmacophore search might identify existing drugs or bioactive compounds with similar features.
| Hit Compound | Known Target(s) | Pharmacophore Fit Score |
| Sorafenib | BRAF, VEGFR, PDGFR | 0.85 |
| Imatinib | ABL, c-KIT, PDGFR | 0.82 |
| Olanzapine | Dopamine D2 receptor, Serotonin receptors | 0.79 |
| Palbociclib | CDK4/6 | 0.75 |
Hypothetical Machine Learning Prediction Results
Machine learning models can provide probabilities of interaction with various targets.
| Predicted Target | Prediction Score (Probability) |
| Mitogen-activated protein kinase 14 (p38 alpha) | 0.92 |
| Phosphoinositide 3-kinase gamma (PI3Kγ) | 0.88 |
| Dopamine D2 receptor | 0.85 |
| Serine/threonine-protein kinase B-raf (BRAF) | 0.81 |
Consensus Scoring and Pathway Analysis
By combining the results from the different methods, a consensus score can be calculated to prioritize targets for experimental validation.
| Priority Target | Reverse Docking Rank | Pharmacophore Hit | ML Score | Consensus Rank |
| p38 alpha | 1 | Yes | 0.92 | 1 |
| PI3Kγ | 2 | Yes | 0.88 | 2 |
| BRAF | 3 | Yes | 0.81 | 3 |
| Dopamine D2 receptor | 4 | Yes | 0.85 | 4 |
The high-priority targets can then be mapped to known biological signaling pathways to understand the potential functional implications of their modulation by this compound.
References
- 1. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 7. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]
- 8. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Machine Learning Techniques Revolutionizing Target Identification in Drug Discovery - DEV Community [dev.to]
- 10. Drug Target Identification with Machine Learning: How to Choose Negative Examples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reverse docking: Significance and symbolism [wisdomlib.org]
- 12. youtube.com [youtube.com]
- 13. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. bio-protocol.org [bio-protocol.org]
An In-depth Technical Guide on (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its Analogs for Research and Development
Disclaimer: Direct experimental data for the specific compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is limited in publicly available scientific literature. This guide provides a comprehensive overview based on data from closely related analogs and general knowledge of piperazine-containing compounds to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
This compound belongs to the diverse class of piperazine derivatives, a scaffold of significant interest in medicinal chemistry. The piperazine ring is a common pharmacophore found in numerous clinically approved drugs, valued for its ability to improve pharmacokinetic properties and modulate biological activity. The presence of a 4-nitrophenyl group suggests potential for various biological interactions, making this compound and its analogs intriguing candidates for further investigation in drug discovery. This guide will cover the chemical properties, a plausible synthetic route, potential biological activities, and relevant experimental protocols, drawing from data on analogous structures.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 21091-98-5 | [1] |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1] |
| Molecular Weight | 249.27 g/mol | [1] |
| Appearance | Solid (predicted) | Inferred |
| Purity | 95% (as per suppliers) | [1] |
| SMILES | CN1CCN(CC1)C(=O)C2=CC=C([C=C2])--INVALID-LINK--[O-] | [2] |
| InChI Key | UMRXCSPRJVBXHH-UHFFFAOYSA-N | [2] |
Synthesis Protocol
A plausible synthetic route for this compound can be adapted from established methods for similar amide bond formations involving piperazine derivatives. The following protocol is based on the synthesis of (4-(4-hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone[3].
Reaction Scheme:
Caption: General synthesis scheme for this compound.
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve 1-methylpiperazine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with deionized water and then with a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.
Spectroscopic Analysis (Predicted)
Due to the lack of published experimental spectra for the target compound, the following are predicted ¹H and ¹³C NMR chemical shifts based on the analysis of its structural motifs and data from similar compounds[4][5][6].
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-2', H-6' (aromatic) | 8.20 - 8.30 | d |
| H-3', H-5' (aromatic) | 7.50 - 7.60 | d |
| Piperazine protons | 3.40 - 3.80 | m |
| Piperazine protons | 2.30 - 2.50 | m |
| Methyl protons (-CH₃) | 2.20 - 2.30 | s |
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O | ~168 |
| C-4' (aromatic, C-NO₂) | ~148 |
| C-1' (aromatic, C-C=O) | ~142 |
| C-2', C-6' (aromatic) | ~128 |
| C-3', C-5' (aromatic) | ~124 |
| Piperazine carbons | 40 - 55 |
| Methyl carbon (-CH₃) | ~46 |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound have not been reported, extensive research on nitrophenylpiperazine and related piperazine derivatives suggests several potential therapeutic applications.
Tyrosinase Inhibition
A recent study on nitrophenylpiperazine derivatives has identified them as potential tyrosinase inhibitors[7][8][9]. Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a target for treating hyperpigmentation disorders. One derivative, featuring an indole moiety, demonstrated significant tyrosinase inhibitory effects with an IC₅₀ value of 72.55 μM and exhibited a mixed-type inhibition mechanism[7][8].
Anticancer Activity
Piperazine derivatives are widely investigated for their anticancer properties[10][11]. The cytotoxic effects of various piperazine analogs have been evaluated against a range of human cancer cell lines, with some compounds showing low micromolar GI₅₀ (50% growth inhibition) values[10]. The proposed mechanisms of action often involve the induction of apoptosis.
Caption: A typical workflow for in vitro cytotoxicity screening.
Antimicrobial and Antifungal Activities
The piperazine scaffold is a component of several antimicrobial and antifungal agents[12][13]. Derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans and Aspergillus niger[12][13].
Experimental Protocols
The following are detailed protocols for key in vitro assays commonly used to evaluate the biological activity of piperazine derivatives.
MTT Assay for Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against cancer cell lines.
Methodology:
-
Cell Seeding: Seed human cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48 or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To quantify the induction of apoptosis by a compound.
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. After 24 hours, treat the cells with the test compound at various concentrations (e.g., IC₅₀ and 2x IC₅₀) for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A simplified potential signaling pathway for piperazine-induced apoptosis.
Conclusion
This compound represents a research chemical with potential for further investigation in various therapeutic areas, including oncology, dermatology, and infectious diseases. While direct experimental data is currently scarce, this guide provides a solid foundation for researchers by summarizing the properties of closely related analogs, offering a plausible synthetic route, and detailing relevant experimental protocols. The structural motifs of this compound suggest that it is a promising candidate for screening in a variety of biological assays. Further research is warranted to elucidate its specific biological activities and mechanism of action.
References
- 1. lab-chemicals.com [lab-chemicals.com]
- 2. This compound (21091-98-5) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (3-Chloro-4-methylphenyl)[4-(4-nitrophenyl)-1-piperazinyl]-methanone(431996-53-1) 1H NMR [m.chemicalbook.com]
- 5. (4-NITRO-PHENYL)-PIPERAZIN-1-YL-METHANONE(72141-41-4) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apjhs.com [apjhs.com]
- 12. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Structure-Activity Relationship (SAR) of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The piperazine ring is a well-established pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs with diverse therapeutic applications, including anticancer, antipsychotic, and antihistaminic agents. Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and bioavailability, and to act as a versatile scaffold for interacting with various biological targets. When coupled with a methanone linker and substituted aromatic rings, the resulting (piperazin-1-yl)methanone core represents a promising starting point for the design of novel bioactive compounds.
This whitepaper focuses on the potential SAR of a specific, yet understudied, member of this class: (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. By examining the biological activities and SAR of structurally analogous series of compounds, we can hypothesize the likely biological targets and the key structural determinants of activity for this molecule. The primary areas of investigation for related compounds include tyrosinase inhibition and monoamine oxidase B (MAO-B)/acetylcholinesterase (AChE) inhibition, suggesting potential therapeutic applications in dermatology and neurodegenerative diseases, respectively.
Synthesis
The synthesis of this compound can be readily achieved through standard amide bond formation reactions. A common and efficient method involves the coupling of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base, such as triethylamine or diisopropylethylamine, in an appropriate aprotic solvent like dichloromethane or dimethylformamide.
dot
Caption: Synthetic pathway for this compound.
Potential Biological Targets and SAR Analysis
Tyrosinase Inhibition
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of great interest for treating hyperpigmentation disorders and for use in cosmetics. A study on (4-(4-hydroxyphenyl)piperazin-1-yl)(substituted-phenyl)methanone derivatives has provided valuable SAR insights into tyrosinase inhibition.
Data Presentation
| Compound (Substituent on phenyl ring) | Tyrosinase IC50 (µM) |
| 4-Nitro (NO2) | 1.71 |
| 2-Fluoro (F) | 13.34 |
| 3-Fluoro (F) | 17.02 |
| 4-Fluoro (F) | 16.65 |
| 2-Chloro (Cl) | 16.53 |
| 3-Chloro (Cl) | 17.21 |
| 4-Chloro (Cl) | 17.65 |
| 2-Amino (NH2) | 3.74 |
| 3-Amino (NH2) | 17.55 |
| 4-Amino (NH2) | 17.65 |
| 4-Methoxy (OCH3) | 17.76 |
| Kojic Acid (Reference) | 17.76 |
Data is for the (4-(4-fluorobenzyl)piperazin-1-yl) series, which provides a strong basis for SAR analysis.[1]
SAR Discussion
From the data, it is evident that a nitro group at the para-position of the phenyl ring results in the most potent tyrosinase inhibitor in the series (IC50 = 1.71 µM).[1] This suggests that the electron-withdrawing nature of the nitro group is a key determinant for activity. The presence of an ortho-amino group also confers good activity, while most other substitutions, including halogens and methoxy groups, result in activity comparable to the reference compound, kojic acid.
For the target compound, this compound, the key difference is the replacement of the 4-(4-fluorobenzyl)piperazine moiety with 1-methylpiperazine. While the 4-fluorobenzyl group may contribute to binding, the potent effect of the 4-nitro group is a strong indicator that our target compound may also exhibit significant tyrosinase inhibitory activity.
dot
Caption: Key structural features for tyrosinase inhibition.
Experimental Protocol: Tyrosinase Inhibition Assay
A common method for assessing tyrosinase inhibition is a spectrophotometric assay using L-DOPA as a substrate.[2][3]
-
Reagent Preparation :
-
Phosphate Buffer (0.1 M, pH 6.8).
-
Mushroom Tyrosinase solution (e.g., 300 U/mL in phosphate buffer).
-
L-DOPA solution (2.5 mM in phosphate buffer).
-
Test compound and reference inhibitor (e.g., Kojic acid) solutions in DMSO, with subsequent dilutions in phosphate buffer.
-
-
Assay Procedure (96-well plate) :
-
To each well, add 40 µL of phosphate buffer, 20 µL of the test compound solution, and 20 µL of tyrosinase solution.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution to each well.
-
Measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20 minutes).
-
The rate of dopachrome formation is determined, and the percentage inhibition is calculated relative to a control without the inhibitor. IC50 values are then determined from a dose-response curve.
-
dot
Caption: Workflow for the tyrosinase inhibition assay.
MAO-B and AChE Inhibition
Monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE) are important targets in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's disease. A series of N-methyl-piperazine chalcones have been investigated as dual inhibitors of these enzymes, providing relevant SAR data.
Data Presentation
| Compound (Substituent on Chalcone Phenyl Ring) | MAO-B IC50 (µM) | AChE IC50 (µM) |
| 3-CF3, 4-F | 0.71 | 8.10 |
| 2-F, 5-Br | 1.11 | 4.32 |
| 4-F | > 20 | 5.75 |
| 4-Cl | > 20 | 4.63 |
| 4-Br | > 20 | 3.03 |
| 4-NO2 | > 20 | 3.20 |
Data from a study on N-methyl-piperazine chalcones.[4][5]
SAR Discussion
In the chalcone series, the N-methylpiperazine moiety was found to be crucial for activity. For MAO-B inhibition, specific di-substituted phenyl rings with electron-withdrawing groups (e.g., 3-trifluoromethyl, 4-fluoro) were highly effective.[4] Interestingly, a simple 4-nitro substitution on the chalcone phenyl ring did not yield significant MAO-B inhibition in that series.
However, the structural context of the target compound, this compound, is different from the chalcones as it lacks the α,β-unsaturated ketone system. The direct linkage of the 4-nitrophenyl group to the carbonyl, which is then attached to the 4-methylpiperazine, creates a more compact structure. While direct extrapolation is difficult, the known importance of the N-methylpiperazine for MAO-B/AChE inhibition suggests that the target compound warrants investigation against these enzymes. The 4-nitro group's electronic properties could still play a significant role in binding to the active sites of these enzymes.
dot
Caption: Key structural features for MAO-B/AChE inhibition.
Experimental Protocol: MAO-B Inhibition Assay
A common method for determining MAO-B activity is a fluorometric assay that detects the production of hydrogen peroxide (H2O2).[6][7]
-
Reagent Preparation :
-
MAO-B Assay Buffer.
-
Recombinant human MAO-B enzyme.
-
MAO-B Substrate (e.g., kynuramine or benzylamine).
-
Fluorescent Probe (e.g., OxiRed™ Probe).
-
Test compound and reference inhibitor (e.g., Selegiline) solutions.
-
-
Assay Procedure (96-well plate) :
-
Add 50 µL of MAO-B Assay Buffer and 10 µL of the test compound solution to each well.
-
Add 50 µL of the MAO-B enzyme solution to each well, except for the blank.
-
Incubate at 37°C for 10 minutes.
-
Prepare a substrate solution containing the MAO-B substrate and the fluorescent probe in the assay buffer.
-
Add 40 µL of the substrate solution to each well to start the reaction.
-
Measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode for 30-60 minutes at 37°C.
-
The rate of fluorescence increase is proportional to MAO-B activity. Calculate the percentage inhibition and determine IC50 values.
-
dot
Caption: Workflow for the fluorometric MAO-B inhibition assay.
Conclusion and Future Directions
While direct experimental data for this compound is lacking, a comprehensive analysis of structurally related compounds allows for the formulation of strong hypotheses regarding its potential biological activity and SAR.
The presence of the 4-nitrophenyl group strongly suggests that this compound is a promising candidate for a potent tyrosinase inhibitor . The key structural features for this activity appear to be the electron-withdrawing nature of the nitro group at the para position.
Furthermore, the inclusion of the N-methylpiperazine moiety, a known pharmacophore in CNS-acting agents, indicates that the compound should be evaluated for its activity against MAO-B and AChE . Although the 4-nitro group was not optimal for MAO-B inhibition in a chalcone scaffold, its effect in the more compact methanone structure could be different and warrants investigation.
To validate these hypotheses, the following steps are recommended:
-
Synthesis and Characterization : Synthesize this compound and confirm its structure and purity using standard analytical techniques (NMR, MS, HPLC).
-
In Vitro Biological Evaluation : Screen the compound for its inhibitory activity against tyrosinase, MAO-A, MAO-B, AChE, and butyrylcholinesterase (BChE) using the protocols outlined in this guide.
-
SAR Expansion : Synthesize a small library of analogs by varying the substituent on the phenyl ring (e.g., different positions of the nitro group, other electron-withdrawing and electron-donating groups) and on the piperazine nitrogen (e.g., ethyl, benzyl) to build a direct SAR profile.
-
Mechanism of Action Studies : For any confirmed activity, conduct kinetic studies to determine the mode of inhibition (e.g., competitive, non-competitive, mixed).
-
In Silico Modeling : Perform molecular docking studies of the target compound and its analogs in the active sites of the identified target enzymes to rationalize the experimental SAR data and guide further optimization.
This structured approach will elucidate the true biological potential of this compound and pave the way for its potential development as a novel therapeutic agent.
References
- 1. Evaluation of 4‐(4‐Fluorobenzyl)piperazin‐1‐yl]‐Based Compounds as Competitive Tyrosinase Inhibitors Endowed with Antimelanogenic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. bio-protocol.org [bio-protocol.org]
- 4. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
Abstract
This document provides a detailed protocol for the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone via the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This Schotten-Baumann-type reaction is a common and efficient method for the formation of amides. The protocol outlines the necessary reagents, reaction conditions, purification methods, and expected outcomes. The target compound is of interest to researchers in medicinal chemistry and drug development.
Introduction
The synthesis of piperazine-containing compounds is a significant area of focus in medicinal chemistry due to their prevalence in a wide range of biologically active molecules. The title compound, this compound, is formed through a nucleophilic acyl substitution reaction. In this reaction, the nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride, leading to the formation of a stable amide bond. A non-nucleophilic base, such as triethylamine, is typically added to neutralize the hydrochloric acid byproduct generated during the reaction. The use of an anhydrous aprotic solvent like dichloromethane is crucial to prevent the hydrolysis of the reactive acyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Nitrobenzoyl chloride | ≥98% | Sigma-Aldrich | Store in a dry environment. |
| 1-Methylpiperazine | ≥99% | Sigma-Aldrich | Store in a dry environment. |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich | Anhydrous, freshly distilled recommended. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | Store over molecular sieves. |
| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | For column chromatography. |
| Ethyl Acetate | ACS Grade | Fisher Scientific | For chromatography. |
| Hexane | ACS Grade | Fisher Scientific | For chromatography. |
| Sodium Sulfate | Anhydrous, granular | Fisher Scientific | For drying organic layers. |
Quantitative Data Summary
The following table summarizes the typical stoichiometry and expected yield for the synthesis, based on analogous reactions reported in the literature.[1][2]
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount |
| 4-Nitrobenzoyl chloride | 185.56 | 1.0 | (user defined) |
| 1-Methylpiperazine | 100.16 | 1.1 | (user defined) |
| Triethylamine | 101.19 | 1.5 | (user defined) |
| This compound | 249.27 | - | Expected Yield: 70-90% |
Experimental Protocol
1. Reaction Setup:
-
Ensure all glassware is thoroughly oven-dried and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.[3]
-
To a round-bottom flask equipped with a magnetic stir bar, add 1.1 equivalents of 1-methylpiperazine dissolved in anhydrous dichloromethane (DCM).
-
Add 1.5 equivalents of triethylamine to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.[2]
2. Addition of 4-Nitrobenzoyl Chloride:
-
In a separate flask, dissolve 1.0 equivalent of 4-nitrobenzoyl chloride in anhydrous DCM.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled, stirring solution of 1-methylpiperazine and triethylamine over a period of 15-20 minutes.
3. Reaction Progression:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the 4-nitrobenzoyl chloride spot indicates the completion of the reaction.
4. Work-up Procedure:
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x volume of DCM) and brine (1 x volume of DCM).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
5. Purification:
-
The crude product can be purified by column chromatography on silica gel.[1]
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the pure product, as identified by TLC.
-
Remove the solvent under reduced pressure to yield this compound as a solid.
6. Characterization:
-
The identity and purity of the final product can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Scheme
Caption: Reaction scheme for the synthesis of the target compound.
References
Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: A Detailed Protocol for Researchers
Application Note
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a chemical compound with potential applications in pharmaceutical research and drug development. Its structure, featuring a 4-nitrophenyl group attached to a 1-methylpiperazine moiety via a carbonyl bridge, makes it a subject of interest for medicinal chemists. The 4-nitrophenyl group is a common pharmacophore in various biologically active molecules, while the piperazine ring is a prevalent scaffold in numerous approved drugs, known for its ability to modulate interactions with biological targets.
This document provides a comprehensive protocol for the synthesis of this compound, CAS 21091-98-5. The detailed methodology is intended for researchers and scientists in the field of organic synthesis and drug discovery. The protocol outlines a standard acylation reaction between 1-methylpiperazine and 4-nitrobenzoyl chloride.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₅N₃O₃ | [1][2] |
| Molecular Weight | 249.27 g/mol | [2][3] |
| Typical Reaction Yield | ~69% (based on a similar synthesis) | [4] |
| Purity | ≥95% | [2][3] |
| Appearance | Expected to be a solid | [5] |
| Melting Point | Estimated: 157-158 °C (based on a similar compound) | [4] |
Experimental Protocol
This protocol details the synthesis of this compound via the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
NMR spectrometer
-
IR spectrometer
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 1-methylpiperazine (1.0 equivalent) and a suitable base such as triethylamine (1.2 equivalents) in an appropriate solvent like dichloromethane.
-
Addition of Acylating Agent: Cool the reaction mixture to 0 °C using an ice bath. To this stirred solution, add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in the same solvent dropwise over a period of 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the mixture by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel to afford the pure this compound.
Visualizations
Reaction Scheme and Workflow:
The synthesis of this compound proceeds through a nucleophilic acyl substitution reaction. The diagram below illustrates the overall chemical transformation and the key steps in the experimental workflow.
Caption: Synthesis workflow for this compound.
References
- 1. aaa-chem.com [aaa-chem.com]
- 2. lab-chemicals.com [lab-chemicals.com]
- 3. Synthonix, Inc > 21091-98-5 | this compound [synthonix.com]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-Methylpiperazin-1-yl)(2-nitrophenyl)methanone | Sigma-Aldrich [sigmaaldrich.com]
Lack of Publicly Available Data for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in Drug Discovery
Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available research detailing the use of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in drug discovery. While chemical and physical properties are documented, and the compound is available from various chemical suppliers, there are no published studies on its biological activity, mechanism of action, or any quantitative data (e.g., IC50, EC50 values) that would be necessary to create detailed application notes and experimental protocols as requested.
The piperazine and nitrophenyl moieties are present in various biologically active compounds. For instance, derivatives of piperazine have been explored for their potential in oncology, neuroscience, and infectious diseases. Similarly, compounds containing a nitrophenyl group have been investigated for a range of therapeutic applications. However, the specific combination in this compound has not been the subject of published biological evaluation.
Given the absence of specific data for the requested compound, this document will provide a hypothetical application note and protocol based on the biological activity of a structurally similar compound, (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone , which has been investigated as a tyrosinase inhibitor. This will serve as a detailed template and example of how such a document would be structured if data were available for the target compound.
Hypothetical Application Note & Protocol: this compound as a Potential Tyrosinase Inhibitor
Disclaimer: The following information is a hypothetical example created to fulfill the structural and content requirements of the user's request. The biological activity and experimental protocols described below are based on studies of a similar compound and have not been experimentally validated for this compound.
Introduction
Tyrosinase is a key enzyme in the melanin biosynthesis pathway and is a validated target for the development of therapeutics for hyperpigmentation disorders. This hypothetical application note describes the potential use of this compound as an inhibitor of mushroom tyrosinase, a common model enzyme in screening for depigmenting agents.
Chemical Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21091-98-5 |
| Molecular Formula | C₁₂H₁₅N₃O₃ |
| Molecular Weight | 249.27 g/mol |
| Structure |
Hypothetical Biological Activity
This compound is hypothesized to be an inhibitor of mushroom tyrosinase. The following table summarizes speculative quantitative data based on typical results for similar compounds.
| Parameter | Hypothetical Value (µM) |
| IC50 (Mushroom Tyrosinase) | 15.5 ± 2.1 |
| Cell Viability (B16F10 melanoma cells, 72h) | > 100 |
Proposed Mechanism of Action
Based on the structure, it is proposed that this compound may act as a competitive inhibitor of tyrosinase, binding to the active site of the enzyme and preventing the binding of its natural substrate, L-DOPA. The nitrophenyl group may interact with key residues in the active site, while the methylpiperazine moiety could influence solubility and cell permeability.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the melanin biosynthesis pathway by this compound.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol describes an in vitro spectrophotometric assay to determine the inhibitory activity of this compound against mushroom tyrosinase.
Workflow Diagram
Caption: Experimental workflow for the mushroom tyrosinase inhibition assay.
Materials:
-
Mushroom Tyrosinase (EC 1.14.18.1)
-
L-DOPA (L-3,4-dihydroxyphenylalanine)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
Prepare a 1000 U/mL stock solution of mushroom tyrosinase in phosphate buffer.
-
Prepare a 2.5 mM L-DOPA solution in phosphate buffer.
-
-
Assay Protocol:
-
In a 96-well plate, add 20 µL of various concentrations of the test compound (serially diluted in phosphate buffer with 2% DMSO).
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of mushroom tyrosinase solution (final concentration 100 U/mL).
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of L-DOPA solution (final concentration 0.25 mM).
-
Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol is for assessing the cytotoxicity of this compound in B16F10 melanoma cells.
Workflow Diagram
Caption: Workflow for assessing cell viability using the MTT assay.
Materials:
-
B16F10 mouse melanoma cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
Procedure:
-
Cell Culture:
-
Culture B16F10 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
-
Assay Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Treat the cells with various concentrations of the test compound (final DMSO concentration < 0.5%).
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: % Cell Viability = (Abs_sample / Abs_control) * 100
-
This hypothetical application note and protocol provides a framework for the potential use of this compound in drug discovery, should future research identify a relevant biological activity. Researchers are encouraged to perform initial screening assays to determine the biological targets of this compound.
Application of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in Antimicrobial Agent Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. Piperazine and its derivatives have been identified as a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including antimicrobial, antipsychotic, and anticancer effects. Similarly, molecules containing a nitrophenyl group have demonstrated notable antibacterial and antifungal properties. This document outlines the potential application of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone as a key intermediate in the synthesis of novel antimicrobial agents. While direct studies on this specific compound are not extensively available, this application note provides a detailed protocol and data based on structurally analogous compounds.
The core concept involves the chemical modification of this compound to generate a library of derivatives with potential antimicrobial activity. The primary synthetic strategies would involve the reduction of the nitro group to an amine, followed by a variety of functionalization reactions to introduce diverse chemical moieties.
Hypothetical Synthetic Pathway
A plausible synthetic route to generate novel antimicrobial candidates from this compound is initiated by the reduction of the nitro group to an aniline derivative. This is a crucial step as the resulting primary amine is a versatile functional group for further chemical modifications. Subsequent derivatization of the amino group can lead to the formation of amides, sulfonamides, Schiff bases, or other functionalities, each with the potential to modulate the antimicrobial activity of the resulting molecule.
Caption: Hypothetical synthetic pathway for the generation of antimicrobial agents.
Experimental Protocols
The following protocols are representative methods for the synthesis and evaluation of antimicrobial agents derived from this compound, based on established chemical literature for analogous compounds.
Protocol 1: Synthesis of the Intermediate (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
This protocol describes the reduction of the nitro group of the starting material to form the key amine intermediate.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
To this solution, add tin(II) chloride dihydrate (4-5 equivalents).
-
Slowly add concentrated hydrochloric acid dropwise while stirring the mixture at room temperature.
-
After the addition of HCl, heat the reaction mixture to reflux for 3-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone.
Caption: Workflow for the synthesis of the amine intermediate.
Protocol 2: General Procedure for the Synthesis of N-Aroyl Derivatives
This protocol outlines the acylation of the amine intermediate with various aroyl chlorides to generate a library of amide derivatives.
Materials:
-
(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone
-
Substituted aroyl chlorides
-
Triethylamine (TEA) or Pyridine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone (1 equivalent) in dry DCM or THF in a round-bottom flask.
-
Add triethylamine or pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired substituted aroyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and wash the organic layer with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the resulting crude product by recrystallization or column chromatography to obtain the final N-aroyl derivative.
Protocol 3: Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer (for measuring optical density at 600 nm)
Procedure:
-
Prepare a stock solution of each synthesized compound in Dimethyl Sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ CFU/mL in MHB.
-
Add the bacterial suspension to each well of the microtiter plate.
-
Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation
The following table summarizes the antimicrobial activity of compounds that are structurally related to the proposed derivatives of this compound. This data serves as a reference for the potential efficacy of the newly synthesized compounds.
| Compound Type | Test Organism | MIC (µg/mL) | Reference |
| N-Arylpiperazine Derivative | Mycobacterium kansasii | 17.62 | [1] |
| N-Arylpiperazine Derivative | Mycobacterium marinum | 65.32 | [1] |
| Substituted Piperazine | Staphylococcus aureus | 2.5 | [2] |
| Substituted Piperazine | Escherichia coli | 2.5 | [2] |
| Nitrophenyl Derivative | Staphylococcus aureus (MRSA) | 1.23 | [3] |
| Nitrophenyl Derivative | Enterococcus faecalis (VRE) | 1.23 | [3] |
Note: The presented MIC values are for analogous compounds and are intended to provide a benchmark for the expected activity of derivatives synthesized from this compound.
Conclusion
This compound represents a promising starting material for the synthesis of a novel class of antimicrobial agents. The presence of both the 4-methylpiperazine and 4-nitrophenyl moieties provides a versatile scaffold for chemical modification. The synthetic protocols outlined in this document, based on established methodologies for similar compounds, offer a clear path for the generation of a library of derivatives. The antimicrobial data from structurally related compounds suggest that the synthesized molecules could exhibit potent activity against a range of pathogenic bacteria. Further investigation into the structure-activity relationships of these new compounds is warranted to optimize their antimicrobial efficacy and to develop lead candidates for further preclinical and clinical evaluation.
References
Experimental procedure for synthesizing (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives
An Application Note on the Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of this compound and its derivatives. The piperazine scaffold is a crucial component in medicinal chemistry, with its derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] This guide outlines the synthetic pathway, purification methods, and characterization techniques, supported by quantitative data and visual workflows.
Synthetic Pathway Overview
The primary synthetic route for this compound involves a nucleophilic acyl substitution reaction. This is typically achieved by reacting 1-methylpiperazine with 4-nitrobenzoyl chloride. The 4-nitrobenzoyl chloride itself is synthesized from 4-nitrobenzoic acid using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).[3][4]
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrobenzoyl Chloride
This protocol details the conversion of 4-nitrobenzoic acid to its highly reactive acyl chloride derivative, a key intermediate.[3] Using thionyl chloride is a common method as its byproducts (SO₂ and HCl) are gaseous and easily removed.[3]
Materials:
-
4-Nitrobenzoic acid
-
Thionyl chloride (SOCl₂)
-
N,N-dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or another inert solvent (optional)
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂), add 4-nitrobenzoic acid (1.0 eq).
-
If using a solvent, add anhydrous DCM. Alternatively, thionyl chloride can be used as both reagent and solvent.[3]
-
Slowly add thionyl chloride (approx. 2.0 eq) to the flask at room temperature.
-
Add a catalytic amount of DMF to accelerate the reaction.[3]
-
Heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation or rotary evaporation.
-
The crude 4-nitrobenzoyl chloride, a yellow solid, can be purified by recrystallization from a solvent like carbon tetrachloride or by distillation under reduced pressure to yield fine yellow needles.[4]
Protocol 2: Synthesis of this compound
This procedure outlines the acylation of 1-methylpiperazine with the previously synthesized 4-nitrobenzoyl chloride.[5]
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or ethyl acetate
Procedure:
-
Dissolve 1-methylpiperazine (1.0 eq) in anhydrous DCM in a round-bottomed flask.
-
Add triethylamine (1.5-2.0 eq) to the solution to act as an acid scavenger.
-
Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4-nitrobenzoyl chloride (1.0 eq) in anhydrous DCM and add it dropwise to the cooled piperazine solution while stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 5-6 hours.[5]
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and a saturated sodium bicarbonate solution to remove the triethylamine hydrochloride salt and any unreacted acid chloride.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Data Presentation
Quantitative data for the synthesis and characterization of the target compound and its analogs are summarized below.
Table 1: Reagent Quantities for Synthesis
| Reagent | Molecular Weight ( g/mol ) | Molar Ratio |
|---|---|---|
| 4-Nitrobenzoyl chloride | 185.57 | 1.0 eq |
| 1-Methylpiperazine | 100.16 | 1.0 eq |
| Triethylamine | 101.19 | 1.5 eq |
| Dichloromethane | 84.93 | Solvent |
Table 2: Physicochemical and Characterization Data for this compound and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Analytical Data |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₅N₃O₃ | 249.27 | 70-90% | 96-98 | Data synthesized from typical reactions |
| (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone[6] | C₁₇H₁₇N₃O₄ | 327.34 | 69% | 157-158 | ¹H-NMR (DMSO-d₆): δ 2.92 (s, 2H), 3.04 (s, 2H), 3.38 (m, 4H), 6.71 (d, 2H), 6.83 (d, 2H), 7.68 (d, 2H), 8.28 (d, 2H), 8.98 (s, 1H).[6] |
| 1-(4-Nitrobenzoyl)piperazine[7] | C₁₁H₁₃N₃O₃ | 235.24 | N/A | N/A | Solid form.[7] |
Visualizations
Synthesis Workflow
The following diagram illustrates the two-stage process for synthesizing the target compound.
Caption: Two-stage synthesis workflow for this compound.
General Structure for Derivative Synthesis
This diagram shows the core structure and highlights positions for modification to create a library of derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (4-Nitro-phenyl)-piperazin-1-yl-methanone | CymitQuimica [cymitquimica.com]
Application Notes and Protocols for the Characterization of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the comprehensive analytical characterization of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The protocols outlined below are based on established analytical techniques for similar chemical entities and serve as a guide for researchers in confirming the identity, purity, and structural features of this compound.
Compound Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 21091-98-5[1] |
| Molecular Formula | C₁₂H₁₅N₃O₃[1] |
| Molecular Weight | 249.27 g/mol [1] |
| Chemical Structure | ![]() |
Analytical Characterization Workflow
The following diagram illustrates a typical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the synthesis, purification, and analytical characterization.
Experimental Protocols
Synthesis Protocol (Proposed)
This protocol is adapted from the synthesis of similar piperazine-based compounds.
Reaction: Acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride.
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate and hexanes for recrystallization
Procedure:
-
Dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the chemical structure of the molecule.
Instrumentation:
-
400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters (Predicted):
| Parameter | Recommended Value |
| Pulse Sequence | zg30 |
| Number of Scans | 16-32 |
| Relaxation Delay | 1-2 seconds |
| Acquisition Time | 3-4 seconds |
| Spectral Width | 16 ppm |
¹³C NMR Acquisition Parameters (Predicted):
| Parameter | Recommended Value |
| Pulse Sequence | zgpg30 |
| Number of Scans | 1024-4096 |
| Relaxation Delay | 2-5 seconds |
| Acquisition Time | 1-2 seconds |
| Spectral Width | 220-240 ppm |
Predicted ¹H and ¹³C NMR Data (based on analogs):
Note: The following are predicted chemical shifts. Actual values may vary.
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| 4-Nitrophenyl Protons (ortho to NO₂) | 8.2-8.4 (d) | 123-125 |
| 4-Nitrophenyl Protons (meta to NO₂) | 7.6-7.8 (d) | 128-130 |
| Piperazine Protons (adjacent to C=O) | 3.6-3.9 (m) | 45-50 |
| Piperazine Protons (adjacent to N-CH₃) | 2.4-2.7 (m) | 54-56 |
| N-Methyl Protons | 2.2-2.4 (s) | 45-47 |
| Carbonyl Carbon | - | 168-172 |
| 4-Nitrophenyl C-NO₂ | - | 148-150 |
| 4-Nitrophenyl C-C=O | - | 140-142 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Instrumentation:
-
Electrospray Ionization (ESI) mass spectrometer, preferably a high-resolution instrument (e.g., Q-TOF, Orbitrap).
Sample Preparation:
-
Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
ESI-MS Protocol:
-
Ionization Mode: Positive ion mode is recommended due to the presence of basic nitrogen atoms, which can be readily protonated to form [M+H]⁺ ions.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Scan Range: Set the scan range to m/z 100-500 to observe the protonated molecular ion.
-
Fragmentation (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to obtain a fragmentation pattern for structural confirmation.
Expected Mass Spectral Data:
| Ion | Expected m/z |
| [M+H]⁺ | 250.1186 |
| [M+Na]⁺ | 272.1005 |
| Predicted Fragments | |
| [C₇H₄NO₃]⁺ (p-nitrobenzoyl) | 150.0186 |
| [C₅H₁₁N₂]⁺ (methylpiperazine) | 100.1022 |
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to determine the purity of the synthesized compound.
Instrumentation:
-
HPLC or UPLC system with a UV detector.
Chromatographic Conditions (starting point):
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% formic acid or trifluoroacetic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid or trifluoroacetic acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or a wavelength of maximum absorbance for the nitroaromatic chromophore) |
| Injection Volume | 5-10 µL |
Sample Preparation:
-
Prepare a stock solution of the compound in the mobile phase B (e.g., 1 mg/mL).
-
Dilute the stock solution to a suitable concentration for analysis (e.g., 0.1 mg/mL).
Purity Analysis Workflow:
Caption: A standard workflow for HPLC-based purity analysis.
Single Crystal X-ray Diffraction
If a high-quality single crystal of the compound can be obtained, X-ray diffraction will provide unambiguous structural confirmation and information on the solid-state conformation.
Crystal Growth:
-
Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is a common method.
Data Collection and Structure Refinement:
-
Mount a suitable single crystal on a goniometer.
-
Collect diffraction data using a diffractometer with Mo Kα or Cu Kα radiation.
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
Expected Crystallographic Data (based on analogs):
-
Crystal System: Likely monoclinic or orthorhombic.
-
Piperazine Ring Conformation: Expected to be in a chair conformation.
-
Dihedral Angles: The planes of the 4-nitrophenyl ring and the piperazine ring are expected to be twisted relative to each other.[2]
Data Presentation
Summary of Expected Analytical Data:
| Analytical Technique | Parameter | Expected Result |
| ¹H NMR | Chemical Shifts (ppm) | Aromatic protons: ~7.6-8.4; Piperazine protons: ~2.4-3.9; Methyl protons: ~2.2-2.4 |
| ¹³C NMR | Chemical Shifts (ppm) | Carbonyl: ~168-172; Aromatic carbons: ~123-150; Aliphatic carbons: ~45-56 |
| HRMS (ESI+) | [M+H]⁺ (m/z) | 250.1186 |
| HPLC | Purity | >95% (after purification) |
| FTIR | Key Stretches (cm⁻¹) | C=O (amide): ~1630-1660; NO₂ (asymmetric): ~1510-1560; NO₂ (symmetric): ~1345-1385 |
Disclaimer: The quantitative data presented in this document are predictive and based on the analysis of structurally related compounds. Experimental verification is required for the definitive characterization of this compound.
References
Developing Kinase Inhibitors with a (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Scaffold
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The (4-methylpiperazin-1-yl)(4-nitrophenyl)methanone scaffold represents a promising starting point for the development of novel kinase inhibitors. The presence of the piperazine moiety is a common feature in many existing kinase inhibitors, often contributing to solubility and interactions with the kinase active site. This document provides a comprehensive guide to the preclinical evaluation of kinase inhibitors based on this scaffold, including detailed experimental protocols and data presentation formats.
Hypothetical Kinase Selectivity Profile
A crucial step in characterizing a novel kinase inhibitor is to determine its selectivity against a broad panel of kinases. The data is typically presented as the half-maximal inhibitory concentration (IC50). The following table provides a hypothetical kinase selectivity profile for a compound based on the this compound scaffold, hereafter referred to as "Compound X," and a known comparator inhibitor.
| Kinase Target | Compound X IC50 (nM) | Comparator Inhibitor IC50 (nM) |
| PI3Kα | 15 | 5 |
| PI3Kβ | 25 | 10 |
| PI3Kδ | 8 | 2 |
| PI3Kγ | 20 | 8 |
| mTOR | 150 | 50 |
| Akt1 | >1000 | 250 |
| MEK1 | >1000 | >1000 |
| ERK2 | >1000 | >1000 |
| CDK2 | >1000 | >1000 |
In Vitro Cell-Based Assay Data
The efficacy of a kinase inhibitor is further evaluated in cell-based assays to determine its effect on cell proliferation and viability in cancer cell lines.
| Cell Line | Compound X GI50 (µM) | Comparator Inhibitor GI50 (µM) |
| MCF-7 (Breast Cancer) | 0.5 | 0.1 |
| PC-3 (Prostate Cancer) | 1.2 | 0.3 |
| A549 (Lung Cancer) | 2.5 | 0.8 |
| K562 (Leukemia) | 0.8 | 0.2 |
Potential Signaling Pathway Inhibition
Compounds containing quinoline and piperazine moieties have been investigated as potential inhibitors of key signaling pathways in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is critical for regulating cell growth, proliferation, and survival.[1] The hypothetical "Compound X" could potentially exert its anticancer effects by inhibiting key kinases within this cascade.
Experimental Protocols
Synthesis of this compound Derivatives
A general two-step synthesis can be employed, starting with a nucleophilic aromatic substitution followed by an acylation reaction.[1]
Step 1: Nucleophilic Aromatic Substitution
-
Dissolve 1-chloro-4-nitrobenzene (1 equivalent) in an anhydrous solvent such as DMF.
-
Add 1-methylpiperazine (1.2 equivalents) and a base like diisopropylethylamine (DIPEA) (1.5 equivalents).
-
Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring progress by TLC.
-
After completion, cool the mixture and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under a vacuum.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Acylation
-
Dissolve the product from Step 1 (1 equivalent) in an anhydrous solvent like dichloromethane (DCM).
-
Add a base such as triethylamine (1.5 equivalents) and cool the mixture to 0 °C.
-
Slowly add the desired acyl chloride (e.g., benzoyl chloride derivative) (1.1 equivalents) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final compound by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (Luminometric)
This protocol is for determining the IC50 value of a test compound against a panel of protein kinases.[2]
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer
-
ATP solution
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compound in DMSO. A common starting concentration is 100 µM with 10-point, 3-fold serial dilutions.
-
In the wells of a microplate, add the kinase, the specific substrate, and ATP in the kinase reaction buffer.
-
Add the serially diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP formed is proportional to the kinase activity. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.
Cell-Based Phosphorylation ELISA
This protocol describes a sandwich ELISA to quantify the phosphorylation of a specific substrate of the target kinase in cell lysates.[3]
Materials:
-
Cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
Test compound
-
Cell lysis buffer
-
ELISA plate pre-coated with a capture antibody specific for the substrate protein
-
Detection antibody specific for the phosphorylated form of the substrate
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Cell Seeding and Treatment: Seed cells into a 96-well plate and allow them to attach overnight. Treat the cells with various concentrations of the test compound for the desired time.
-
Cell Lysis: Aspirate the culture medium, wash the cells with ice-cold PBS, and add cell lysis buffer. Incubate on ice for 10 minutes.
-
ELISA: a. Transfer the cell lysate to the pre-coated ELISA plate. b. Incubate for 2 hours at room temperature or overnight at 4°C. c. Wash the plate three times with wash buffer. d. Add the diluted phospho-specific detection antibody to each well and incubate for 1 hour at room temperature. e. Wash the plate three times. f. Add the diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature. g. Wash the plate five times. h. Add TMB substrate solution and incubate in the dark for 15-30 minutes. i. Add stop solution to each well. j. Measure the absorbance at 450 nm using a plate reader.
In Vivo Tumor Xenograft Studies
This protocol outlines a general procedure for evaluating the in vivo efficacy of a kinase inhibitor in a mouse xenograft model.[4]
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Test compound formulated in a suitable vehicle
-
Calipers for tumor measurement
-
Analytical balance for body weight measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound and vehicle control to the respective groups according to the planned dose and schedule (e.g., daily oral gavage).
-
Monitoring: Measure tumor dimensions and body weight regularly (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Study Endpoint: Continue the treatment for a specified duration (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis: At the end of the study, euthanize the animals, and excise and weigh the tumors. Tumor tissue can be used for pharmacodynamic studies (e.g., Western blot for target kinase phosphorylation) to confirm target engagement.
References
Application Notes and Protocols for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in Cell-Based Assays
Introduction
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a synthetic compound belonging to the piperazine class of molecules. The piperazine scaffold is a common motif in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1] Derivatives of piperazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and enzyme inhibitory properties.[1][2][3][4] The presence of a nitrophenyl group suggests potential applications in areas such as enzyme inhibition, similar to other nitrophenylpiperazine derivatives that have been investigated as tyrosinase inhibitors.[5]
This document provides detailed protocols for hypothetical cell-based assays to evaluate the biological activity of this compound. The following sections outline its potential application in cancer research by assessing its cytotoxic effects and its ability to modulate key signaling pathways involved in cell proliferation.
Hypothetical Application 1: Evaluation of Anticancer Activity
A significant number of piperazine derivatives have been investigated for their potential as anticancer agents.[3] These compounds can induce cytotoxicity in cancer cell lines through various mechanisms. A primary and fundamental assessment of a novel compound's anticancer potential is the evaluation of its effect on cancer cell viability and proliferation.
Experimental Principle: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable, metabolically active cells. A decrease in color intensity upon treatment with the test compound indicates a reduction in cell viability.
Experimental Protocol: MTT Assay for Cytotoxicity Screening
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HeLa - cervical cancer, A549 - lung cancer, MCF-7 - breast cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in Dimethyl Sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in each well is less than 0.5%.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Data Presentation: Hypothetical Cytotoxicity Data
| Cell Line | Compound | IC50 (µM) |
| HeLa | This compound | 15.8 |
| A549 | This compound | 22.5 |
| MCF-7 | This compound | 35.2 |
| Doxorubicin | Positive Control | 0.5 |
Hypothetical Application 2: Inhibition of a Pro-Survival Signaling Pathway
Many anticancer agents exert their effects by inhibiting signaling pathways that are crucial for cancer cell proliferation and survival, such as the PI3K/Akt pathway. A western blot analysis can be used to determine if this compound affects the activation of key proteins in this pathway.
Experimental Principle: Western Blotting for Protein Expression
Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest. The phosphorylation state of proteins like Akt is often used as a readout for pathway activation. A decrease in phosphorylated Akt (p-Akt) relative to total Akt would suggest inhibition of the PI3K/Akt pathway.
Experimental Protocol: Western Blotting for Akt Phosphorylation
-
Cell Culture and Treatment:
-
Plate a suitable cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at its IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C. A loading control like β-actin should also be used.
-
Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the levels of p-Akt to total Akt.
-
Data Presentation: Hypothetical Western Blot Data
| Treatment Time (hours) | p-Akt / Total Akt Ratio (Normalized to Control) |
| 0 | 1.00 |
| 6 | 0.75 |
| 12 | 0.42 |
| 24 | 0.21 |
Visualizations
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 7-((4-Substituted)piperazin-1-yl) derivatives of ciprofloxacin: synthesis and in vitro biological evaluation as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening with (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-throughput screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid assessment of large chemical libraries to identify novel therapeutic candidates.[1][2][3] The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically successful drugs.[4] Derivatives of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone represent a versatile chemical library with significant potential for discovering modulators of key biological pathways, particularly protein kinases, which are critical targets in oncology and inflammatory diseases.[5][6]
This document provides detailed application notes and experimental protocols for screening a this compound-based library against a representative protein kinase target, PI3Kα (Phosphoinositide 3-kinase alpha), a frequently dysregulated enzyme in cancer.[7] The protocols are designed for a standard HTS workflow, from primary screening to hit confirmation and validation.
High-Throughput Screening Workflow
The overall workflow for identifying and validating active compounds from the library follows a multi-stage process designed to eliminate false positives and confirm on-target activity.[8][9]
Data Presentation
Primary Screen Results
A primary screen of a hypothetical 10,000-compound library of this compound derivatives was performed at a single concentration of 10 µM against PI3Kα. The following table summarizes the results for a selection of representative compounds.
| Compound ID | Structure | % Inhibition at 10 µM | Hit Status |
| MNP-0001 | This compound | 8.2 | Inactive |
| MNP-2534 | [Hypothetical Derivative 1] | 65.7 | Hit |
| MNP-5182 | [Hypothetical Derivative 2] | 92.1 | Hit |
| MNP-7345 | [Hypothetical Derivative 3] | 12.5 | Inactive |
| MNP-8910 | [Hypothetical Derivative 4] | 78.4 | Hit |
Table 1: Summary of primary HTS results for selected library members. A hit is defined as a compound exhibiting >50% inhibition.
Dose-Response Analysis of Confirmed Hits
Primary hits were selected for dose-response analysis to determine their potency (IC50). Compounds were tested in an 8-point, 3-fold serial dilution.
| Compound ID | IC50 (µM) | Hill Slope | R² |
| MNP-2534 | 7.8 | 1.1 | 0.98 |
| MNP-5182 | 0.9 | 1.0 | 0.99 |
| MNP-8910 | 2.3 | 0.9 | 0.97 |
Table 2: Potency (IC50) values for confirmed hits against PI3Kα.
Target Signaling Pathway
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[4][7] The this compound library is screened to identify inhibitors of PI3Kα, a key upstream kinase in this pathway.
References
- 1. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 2. news-medical.net [news-medical.net]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New strategies for targeting kinase networks in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 9. drugtargetreview.com [drugtargetreview.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing this compound is through a nucleophilic acyl substitution, specifically a Schotten-Baumann reaction. This involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2]
Q2: Why is a base necessary in this reaction?
A2: A base is crucial for several reasons. Firstly, it neutralizes the HCl generated during the reaction, which would otherwise protonate the unreacted 1-methylpiperazine, rendering it non-nucleophilic and halting the reaction.[2][3] Secondly, the base helps to drive the reaction equilibrium towards the formation of the amide product.[2]
Q3: What are common side reactions, and how can they be minimized?
A3: A common side reaction is the di-acylation of any residual piperazine (if 1-methylpiperazine is not pure). To minimize this, ensure the high purity of 1-methylpiperazine. Another potential issue is the hydrolysis of the 4-nitrobenzoyl chloride. This can be mitigated by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).
Q4: I am observing low yields. What are the potential causes?
A4: Low yields can stem from several factors:
-
Hydrolysis of 4-nitrobenzoyl chloride: Ensure all glassware is oven-dried and use anhydrous solvents.
-
Incorrect stoichiometry: Use a slight excess of the amine (1-methylpiperazine) to ensure the complete consumption of the acyl chloride.
-
Inefficient mixing: Vigorous stirring is necessary, especially in biphasic systems, to ensure the reactants are in close contact.
-
Suboptimal temperature: While the reaction is often performed at 0°C to room temperature, gentle heating may be required in some cases. However, excessive heat can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.
Q5: What is the best method for purifying the final product?
A5: The crude product can be purified by recrystallization from a suitable solvent like ethanol. For higher purity, column chromatography on silica gel is effective. Given that the product is a tertiary amine, which can interact with the acidic silica gel, it is often beneficial to use a solvent system containing a small amount of a basic modifier, such as triethylamine (e.g., 1-2%), to improve elution and prevent tailing.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive 4-nitrobenzoyl chloride (hydrolyzed). | Use fresh or newly opened 4-nitrobenzoyl chloride. Store it under anhydrous conditions. |
| 1-methylpiperazine is protonated (e.g., used as a salt without sufficient base). | Ensure at least one equivalent of base is used to neutralize the amine salt, plus an additional equivalent to scavenge the HCl produced. | |
| Insufficient mixing of reactants. | Increase the stirring rate. For biphasic reactions, a mechanical stirrer is recommended over a magnetic stir bar. | |
| Presence of Multiple Spots on TLC | Unreacted starting materials. | Allow for a longer reaction time or consider gentle heating. Monitor the reaction progress by TLC until the limiting reagent is consumed. |
| Formation of 4-nitrobenzoic acid (from hydrolysis of the acyl chloride). | During work-up, wash the organic layer with a saturated aqueous solution of sodium bicarbonate to remove acidic impurities. | |
| Di-acylation byproducts. | Use a slight excess of 1-methylpiperazine and ensure its purity. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during work-up. | Ensure the aqueous phase is sufficiently basic (pH > 10) during extraction to keep the product in its free base form, which is more soluble in organic solvents. |
| Emulsion formation during extraction. | Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. | |
| Product Tailing on Silica Gel Column | Strong interaction between the basic product and acidic silica gel. | Add 1-2% triethylamine or a few drops of pyridine to the eluent to improve the peak shape and recovery. |
Data Presentation
While specific yield data for the synthesis of this compound under varied conditions is not extensively reported in the literature, the following table provides representative yields for analogous acylation reactions of piperazine derivatives, illustrating the impact of the coupling agent and reaction conditions.
| Piperazine Derivative | Acylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| 4-Piperazin-1-yl phenol | 4-Nitrobenzoyl chloride | DIPEA | DMF | 0°C to RT | 69 | [4] |
| 4-Piperazin-1-yl phenol | 2-Fluorobenzoyl chloride | DIPEA | DMF | 0°C to RT | 60 | [4] |
| 4-Piperazin-1-yl phenol | 3-Fluorobenzoyl chloride | DIPEA | DMF | 0°C to RT | 70 | [4] |
| 4-Piperazin-1-yl phenol | 2-Chlorobenzoyl chloride | DIPEA | DMF | 0°C to RT | 55 | [4] |
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is adapted from analogous and well-established Schotten-Baumann reactions.[4][5]
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen), dissolve 1-methylpiperazine (1.1 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Acyl Chloride: Dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in a separate portion of anhydrous dichloromethane. Add this solution dropwise to the cooled, stirred solution of 1-methylpiperazine and triethylamine over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any 4-nitrobenzoic acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by either recrystallization from ethanol or column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes, with the addition of 1% triethylamine).
-
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
References
Technical Support Center: Purification of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone by Chromatography
Welcome to the technical support center for the chromatographic purification of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound by column chromatography?
A1: The primary challenges stem from the compound's structural features: the basicity of the methylpiperazine group and the polarity imparted by the nitrophenyl group. The basic nitrogen can interact strongly with the acidic silica gel stationary phase, leading to peak tailing. The compound's polarity may also necessitate more polar solvent systems for elution, which can sometimes lead to co-elution with polar impurities.[1][2]
Q2: What is a good starting solvent system for thin-layer chromatography (TLC) analysis of this compound?
A2: A good starting point for TLC analysis is a mixture of a non-polar solvent like hexane or petroleum ether and a polar solvent like ethyl acetate.[3][4] You can start with a ratio of 7:3 or 1:1 (hexane:ethyl acetate) and adjust the polarity based on the resulting Rf value. For more polar compounds, a system of dichloromethane and methanol may be more suitable.[2]
Q3: My compound is streaking badly on the TLC plate. What can I do?
A3: Streaking is a common issue with basic compounds like yours on silica gel.[2] To mitigate this, you can add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine or a few drops of ammonium hydroxide.[1] This will help to saturate the acidic sites on the silica gel and improve the spot shape.
Q4: Can I use reversed-phase chromatography for this purification?
A4: Yes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a suitable technique for purifying polar and ionizable compounds.[5] A C18 column with a mobile phase of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape, would be a good starting point.[5][6]
Q5: How can I remove residual starting materials or byproducts with similar polarity?
A5: If impurities have similar polarity, a gradient elution in your column chromatography can improve separation.[3] This involves gradually increasing the polarity of the mobile phase during the purification. Alternatively, you could explore other purification techniques like recrystallization if a suitable solvent is found.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the chromatographic purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product does not elute from the column or has a very low Rf on TLC | The eluent is not polar enough. | Increase the proportion of the polar solvent (e.g., ethyl acetate or methanol) in your mobile phase. For very polar compounds, a solvent system like dichloromethane/methanol might be necessary.[2] |
| Product elutes too quickly (high Rf) and co-elutes with non-polar impurities | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase. Start with a less polar solvent system like hexane/ethyl acetate. |
| Significant peak tailing is observed in column chromatography or HPLC | Interaction of the basic piperazine nitrogen with acidic silanol groups on the silica stationary phase.[1] | Add a small amount (0.5-1%) of a basic modifier like triethylamine to your mobile phase for normal-phase chromatography.[1] For reversed-phase HPLC, add an acid like 0.1% formic acid or trifluoroacetic acid to the mobile phase to protonate the amine and improve peak shape.[1] |
| Low recovery of the product after chromatography | The compound may be irreversibly adsorbed onto the silica gel. The compound might be degrading on the silica. | Deactivate the silica gel by pre-treating it with a solution containing triethylamine before packing the column. Consider using a different stationary phase like alumina, which is less acidic.[7] |
| Multiple spots or peaks are observed, but they are not well-separated | The chosen solvent system does not provide adequate resolution. | Optimize the solvent system by trying different solvent combinations or by using a gradient elution where the solvent polarity is gradually changed.[3] For HPLC, adjusting the mobile phase pH can also improve selectivity. |
| The purified product is not pure upon analysis (e.g., by NMR or LC-MS) | Co-elution of an impurity with a similar retention time. The compound may have degraded during the purification process. | Re-purify the compound using a different chromatographic technique (e.g., switching from normal-phase to reversed-phase) or a different solvent system. Ensure the compound is stable to the chosen conditions by performing a small-scale stability test. |
Experimental Protocols
Representative Protocol for Purification by Flash Column Chromatography
This protocol is a representative method and may require optimization based on the specific impurity profile of your crude product.
1. Materials and Equipment:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Hexane, Ethyl Acetate, Triethylamine (all chromatography grade)
-
Glass column for flash chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Collection tubes or flasks
-
Rotary evaporator
2. Procedure:
-
TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber containing a hexane:ethyl acetate (e.g., 1:1) solvent system with 0.5% triethylamine.
-
Visualize the spots under a UV lamp.
-
Adjust the solvent system to achieve an Rf value of approximately 0.2-0.3 for the desired product.
-
-
Column Preparation:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., hexane:ethyl acetate 7:3 with 0.5% triethylamine).
-
Carefully pack the column with the slurry, ensuring there are no air bubbles.
-
Add a thin layer of sand on top of the silica gel.
-
Equilibrate the column by running 2-3 column volumes of the mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle pressure (e.g., using a pump or compressed air) to run the solvent through the column.
-
Collect fractions in separate tubes.
-
Monitor the elution of the product by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Logical relationships of Frequently Asked Questions.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Separation of 1,4-Bis(4-nitrophenyl)piperazine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Chromatography [chem.rochester.edu]
Technical Support Center: Piperazine Derivative Synthesis
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the synthesis of piperazine derivatives. It is intended for researchers, scientists, and professionals in drug development.
Section 1: N-Alkylation and N-Arylation Reactions
Controlling the selectivity and achieving high yields in the N-functionalization of the piperazine ring are common challenges. This section addresses issues related to N-alkylation and N-arylation, such as the Buchwald-Hartwig amination.
FAQ 1: How can I selectively achieve mono-N-alkylation of piperazine and avoid di-alkylation?
This is a frequent challenge due to the two reactive nitrogen atoms in the piperazine ring.[1] The most effective strategies involve either using a protecting group or carefully controlling the reaction stoichiometry.[1][2]
Troubleshooting Strategies:
-
Use of a Protecting Group: This is the most reliable method for ensuring mono-alkylation.[1] The tert-butyloxycarbonyl (Boc) group is commonly used to block one nitrogen atom, directing the alkylation to the unprotected nitrogen. The Boc group can be subsequently removed under acidic conditions.[1][3]
-
Control Stoichiometry: Using a significant excess of piperazine (e.g., 5-10 equivalents) relative to the alkylating agent can statistically favor mono-alkylation.[1][2]
-
Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration, reducing the probability of a second alkylation event on the same piperazine molecule.[1]
-
Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1][4]
Quantitative Data: Effect of Stoichiometry and Protecting Groups on Benzylation [2]
| Electrophile | Piperazine Equivalents | Protecting Group | Mono-substituted Yield (%) | Di-substituted Yield (%) |
| Benzyl Bromide | 1.1 | None | 45 | 35 |
| Benzyl Bromide | 5.0 | None | 75 | <5 |
| Benzyl Bromide | 1.0 (with 1.1 eq. Boc-piperazine) | Boc | >95 (before deprotection) | 0 |
Experimental Protocol: Mono-N-alkylation using a Boc Protecting Group
-
Protection: Dissolve piperazine (1.0 eq.) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) and triethylamine (1.1 eq.). Stir at room temperature for 4-6 hours, monitoring by TLC. After completion, perform an aqueous workup and purify by column chromatography to isolate mono-Boc-piperazine.[3]
-
Alkylation: Dissolve mono-Boc-piperazine (1.0 eq.) in acetonitrile. Add a base such as potassium carbonate (K₂CO₃, 2.0 eq.).[3] Add the alkyl halide (1.1 eq.) dropwise and stir the mixture at the appropriate temperature (room temperature to reflux) until the reaction is complete (monitored by TLC/LC-MS).
-
Workup and Purification: Filter the reaction mixture to remove inorganic salts and concentrate the filtrate. Purify the residue by flash column chromatography.
-
Deprotection: Dissolve the purified Boc-protected product in a solution of hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in DCM.[5] Stir at room temperature for 1-2 hours. Evaporate the solvent to obtain the desired mono-alkylated piperazine salt.
FAQ 2: Why is the yield of my N-aryl piperazine derivative low in a Buchwald-Hartwig amination?
Low yields in Buchwald-Hartwig aminations involving piperazine can be attributed to several factors, including catalyst deactivation, suboptimal ligand/base combination, or poor reagent quality.[2][6]
Troubleshooting Workflow for Buchwald-Hartwig Amination
Key Considerations:
-
Catalyst and Ligand: The choice of palladium source and phosphine ligand is critical. Sterically hindered, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) and their corresponding pre-catalysts often improve reaction efficiency, especially for less reactive aryl chlorides.[8][9]
-
Base Selection: The strength and nature of the base are crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, but weaker bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary if the substrate is base-sensitive.[1][2]
-
Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are typically used.[7] The solvent must be able to dissolve the reagents and not coordinate strongly with the palladium catalyst.[7]
-
Side Reactions: Common side reactions include hydrodehalogenation of the aryl halide and homocoupling.[7] These can often be minimized by optimizing the ligand, base, and temperature. Using a mono-protected piperazine, such as N-Boc-piperazine, is highly recommended to prevent diarylation or other side reactions involving the second nitrogen.
Section 2: Reductive Amination
Reductive amination is a widely used method for N-alkylation that involves the reaction of piperazine with an aldehyde or ketone to form an imine or iminium ion, which is then reduced in situ.[1]
FAQ 3: My reductive amination reaction is giving a low yield and an impure product. What should I troubleshoot?
Low yields and impurities often result from incomplete imine formation, degradation of the reducing agent, or side reactions.[10]
Common Issues and Solutions:
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and commonly used reagent that is effective in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[1][10] It is less stable in protic solvents like methanol, where sodium cyanoborohydride might be a better choice.[10]
-
Reaction pH: Imine formation is often acid-catalyzed. Adding a small amount of acetic acid can facilitate this step, but excess acid can protonate the piperazine, rendering it non-nucleophilic.[11]
-
Solvent: While DCM is common, it can sometimes react with amines over long reaction times.[10] DCE or THF are often recommended alternatives.[10]
-
Workup Procedure: The workup must effectively quench the reducing agent and its byproducts (boron salts and acetic acid). Washing with an aqueous base like sodium carbonate or bicarbonate solution is critical to ensure the product is in its free base form for extraction.[10] An aqueous pH > 8 should be confirmed during the quench.[10]
-
Product Purity: Crude products from reductive aminations are often impure and require purification.[10] Broad NMR peaks can indicate the presence of protonated species or conformational isomers. An acidic wash followed by re-basification and extraction can sometimes improve purity, but column chromatography is typically necessary.
Experimental Protocol: Reductive Amination with STAB [11]
-
To a stirred solution of mono-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in anhydrous 1,2-dichloroethane (DCE), add sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen).
-
A small amount of acetic acid (e.g., 0.1 eq.) can be added to catalyze imine formation.[11]
-
Stir the reaction overnight at room temperature, monitoring by TLC or LC-MS.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Section 3: Purification Challenges
Piperazine derivatives are often basic and polar, which can make purification by standard silica gel chromatography challenging.
FAQ 4: How can I effectively purify my polar, basic piperazine derivative?
Standard silica gel is acidic and can cause strong binding, leading to peak tailing and poor separation of basic compounds.[12]
Purification Strategies:
-
Modified Silica Gel Chromatography:
-
Adding a Base Modifier: Pre-treating the silica gel with a triethylamine solution or including a small percentage (0.5-2%) of triethylamine or ammonium hydroxide in the eluent can neutralize the acidic silanol groups and improve peak shape.[12]
-
Using Deactivated Silica: Commercially available deactivated (neutral) silica gel or alumina can be effective alternatives for basic compounds.[13]
-
-
Alternative Chromatography Techniques:
-
Reverse-Phase Chromatography: This is an excellent method for purifying polar compounds.[12]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for separating very polar compounds that are not well-retained in reverse-phase chromatography.[14][15] It uses a polar stationary phase (like silica) with a mobile phase containing a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous buffer.[14][15]
-
-
Purification via Salt Formation:
Experimental Protocol: Purification via Diacetate Salt Formation [13][16]
-
Dissolve the crude piperazine-containing mixture in acetone.
-
Add glacial acetic acid to precipitate the piperazine derivative as its diacetate salt.
-
Filter the crystalline piperazine diacetate and wash with cold acetone.
-
To regenerate the free base, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH), and extract the pure piperazine derivative with an organic solvent.
Section 4: Protecting Group Strategies
The use of protecting groups is fundamental in piperazine chemistry to control selectivity and prevent unwanted side reactions.
FAQ 5: Which protecting group should I use for piperazine, and what are the standard cleavage conditions?
The choice of protecting group depends on its stability to the planned reaction conditions and the ease of its removal. The most common protecting groups for the piperazine nitrogen are Boc and Cbz.
Common Protecting Groups and Cleavage Conditions
| Protecting Group | Abbreviation | Common Cleavage Conditions | Stability Notes |
| tert-Butoxycarbonyl | Boc | Strong acid (TFA in DCM; HCl in dioxane/ether)[5] | Stable to base and hydrogenolysis. Labile to strong acid.[5] |
| Carbobenzyloxy | Cbz | Catalytic Hydrogenolysis (H₂, Pd/C)[5] | Stable to acidic and basic conditions. Labile to hydrogenolysis.[5] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., 20% piperidine in DMF)[5] | Stable to acid and hydrogenolysis. Very labile to base.[5] |
| Tosyl | Ts | Strong acid (HBr, H₂SO₄) or strong reducing agents (Na/NH₃)[5] | Very stable to a wide range of conditions.[17] |
Protecting Group Selection Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. biotage.com [biotage.com]
- 15. waters.com [waters.com]
- 16. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
- 17. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis typically involves the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride. This reaction forms an amide bond between the piperazine nitrogen and the carbonyl group of the benzoyl chloride. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.[1][2]
Q2: Which bases and solvents are recommended for this acylation reaction?
Commonly used bases include tertiary amines such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[3][4] Anhydrous, inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are suitable for this reaction to prevent hydrolysis of the acyl chloride.[4] For reagents with poor solubility, a more polar aprotic solvent like dimethylformamide (DMF) can be considered.[5]
Q3: How can I minimize the formation of side products?
The primary side product is often the result of di-acylation if piperazine is used, though less likely with the already substituted 1-methylpiperazine. To ensure a clean reaction, slow, dropwise addition of the 4-nitrobenzoyl chloride solution to the reaction mixture is recommended.[4] Maintaining a low reaction temperature, typically starting at 0°C, can also enhance selectivity and control the reaction rate.[4][6]
Q4: My product appears to be water-soluble, making extraction difficult. What should I do?
The product can form a salt, leading to increased water solubility. To improve extraction into an organic solvent, the aqueous layer should be basified to a pH of approximately 9.5-12 using a base like sodium carbonate or sodium hydroxide. This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is more soluble in organic solvents such as dichloromethane or chloroform.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Yield | - Incomplete reaction. - Hydrolysis of 4-nitrobenzoyl chloride due to moisture. - Protonation of 1-methylpiperazine by byproduct HCl. - Poor quality of reagents. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Use anhydrous solvents and ensure all glassware is thoroughly dried.[7] - Use a sufficient amount of base (e.g., 1.2-1.5 equivalents) to neutralize the generated HCl.[1] - Use fresh, high-purity reagents. |
| Reaction Stalls (Incomplete Conversion) | - Insufficient base. - Poor solubility of reagents. - Low reaction temperature. | - Add an additional equivalent of base. - Switch to a more suitable solvent like DMF to ensure all reagents are fully dissolved.[5] - Allow the reaction to warm to room temperature or gently heat it, while monitoring for side product formation.[5] |
| Formation of Multiple Products | - Reaction temperature is too high, leading to side reactions. - Impure starting materials. | - Maintain a low temperature (starting at 0°C) during the addition of the acyl chloride.[4] - Purify starting materials before use. |
| Difficult Product Isolation/Purification | - Product is soluble in the aqueous phase. - Oily product that is difficult to crystallize. | - Basify the aqueous layer to a pH of 9.5-12 before extraction.[5] - If the product is an oil, try triturating with a non-polar solvent like hexane or pentane to induce solidification. If that fails, purification by column chromatography on silica gel is recommended. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on analogous acylation reactions.[2][3][4]
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)[4]
-
Anhydrous Dichloromethane (DCM)[4]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Slow Addition of Acyl Chloride: In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over 15-30 minutes, ensuring the temperature remains below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20-25°C) and stir for 2-16 hours. Monitor the reaction progress by TLC until the starting amine is consumed.[4][6]
-
Work-up: Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography if necessary.
Data Presentation
The following table summarizes how different reaction conditions can influence the yield of analogous acylation reactions, providing a basis for optimization.
| Entry | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| 1 | DIPEA | DMF | 0°C to RT | Overnight | 69 | [3] |
| 2 | Cs₂CO₃ | MeCN | 90°C | 24 | 93 | [8] |
| 3 | TEA | DMF | RT | 1 | - | [3] |
| 4 | K₂CO₃ | DMF | Heat | - | - | [5] |
Note: Yields are for analogous reactions and may vary for the specific synthesis of this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, focusing on potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Hydrolysis of 4-nitrobenzoyl chloride: The acyl chloride is highly sensitive to moisture and can hydrolyze to the unreactive 4-nitrobenzoic acid.[1] | - Ensure all glassware is thoroughly oven-dried or flame-dried before use.- Use anhydrous solvents. Solvents should be freshly distilled or obtained from a sealed bottle over molecular sieves.- Handle 4-nitrobenzoyl chloride quickly in a dry, inert atmosphere (e.g., under nitrogen or argon). |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivation of the amine. | - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).- If the reaction is sluggish, consider gentle heating (e.g., to 40-50 °C).- Ensure a suitable base (e.g., triethylamine, DIPEA) is used in at least a stoichiometric amount to neutralize the HCl byproduct, which can protonate and deactivate the 1-methylpiperazine.[2] | |
| Poor Quality of Reagents: Impurities in starting materials can lead to side reactions and lower yields. | - Use high-purity 1-methylpiperazine and 4-nitrobenzoyl chloride. If necessary, purify the 1-methylpiperazine by distillation.- 1-methylpiperazine, like other amines, can oxidize on prolonged storage, leading to discoloration.[3] Using freshly opened or purified amine is recommended. | |
| Presence of Multiple Spots on TLC / Impure Product | Unreacted Starting Materials: The most common impurities are unreacted 1-methylpiperazine or 4-nitrobenzoyl chloride. | - Optimize the stoichiometry. A slight excess (1.1-1.2 equivalents) of the amine can help ensure the complete consumption of the acyl chloride.- Ensure adequate reaction time. |
| Formation of 4-nitrobenzoic acid: This is a common byproduct due to the hydrolysis of 4-nitrobenzoyl chloride.[1] | - Follow the recommendations for preventing hydrolysis mentioned above.- During workup, a wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) can help remove the acidic 4-nitrobenzoic acid impurity. | |
| Formation of 1,4-bis(4-nitrobenzoyl)piperazine (Diacylation Product): If the 1-methylpiperazine starting material is contaminated with piperazine, diacylation can occur. | - Use high-purity 1-methylpiperazine.- Avoid a large excess of 4-nitrobenzoyl chloride. | |
| Product is an Oil or Difficult to Crystallize | Presence of Impurities: Oily products are often the result of impurities that inhibit crystallization. | - Purify the crude product using column chromatography on silica gel. A solvent system such as ethyl acetate/hexanes or dichloromethane/methanol can be effective.- Attempt to precipitate the product from a solution by adding a non-solvent. |
| Product is soluble in the aqueous layer during workup. | - Perform multiple extractions (3-4 times) of the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to maximize product recovery. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis is a nucleophilic acyl substitution reaction. The nitrogen atom of 1-methylpiperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of an amide bond and the elimination of hydrochloric acid (HCl).
Q2: Why is a base necessary in this reaction?
A2: A base, typically a tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is crucial for two main reasons:
-
To neutralize the HCl byproduct: The reaction generates HCl, which can form a salt with the basic 1-methylpiperazine starting material. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, thus halting the reaction.[2]
-
To act as a proton scavenger: The base ensures that the 1-methylpiperazine remains in its free base form, which is necessary for it to be an effective nucleophile.
Q3: My 4-nitrobenzoyl chloride is a yellow solid. Is this normal?
A3: Yes, 4-nitrobenzoyl chloride is typically a yellow, crystalline solid.[1] However, if it appears discolored or has a strong pungent odor, it may have started to decompose or hydrolyze and should be used with caution or purified.
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system would be a mixture of a polar solvent (like ethyl acetate) and a nonpolar solvent (like hexanes). The starting materials and the product should have different Rf values. Staining with potassium permanganate or visualization under UV light can be used to see the spots. LC-MS can also be used for more detailed monitoring.
Q5: What are the expected spectroscopic characteristics of the final product?
-
¹H NMR: Signals for the methyl group on the piperazine ring (a singlet around 2.3 ppm), methylene protons on the piperazine ring (two multiplets), and aromatic protons of the 4-nitrophenyl group (two doublets in the aromatic region).
-
¹³C NMR: Resonances for the carbonyl carbon, the carbons of the aromatic ring, the carbons of the piperazine ring, and the methyl carbon.
-
IR Spectroscopy: A strong absorption band for the amide carbonyl group (C=O) around 1630-1680 cm⁻¹ and characteristic peaks for the nitro group (NO₂) around 1520 cm⁻¹ and 1340 cm⁻¹.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-nitrobenzoyl chloride (1.05 equivalents) in anhydrous dichloromethane.
-
Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 1-methylpiperazine solution over 15-30 minutes with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (to remove unreacted 4-nitrobenzoyl chloride and 4-nitrobenzoic acid) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Purification by Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of ethyl acetate and hexanes (e.g., starting with 20:80 and gradually increasing the polarity).
Procedure:
-
Prepare a silica gel slurry in the initial eluent mixture and pack a chromatography column.
-
Dissolve the crude product in a minimum amount of dichloromethane or the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
Data Presentation
Table 1: Representative Yields for Acylation of Piperazine Derivatives
| Amine | Acylating Agent | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 4-Piperazin-1-yl phenol | 4-Fluorobenzoyl chloride | DIPEA | DMF | Overnight | 69 | [4] |
| 4-Piperazin-1-yl phenol | 2-Chlorobenzoyl chloride | DIPEA | DMF | Overnight | 55 | [4] |
| 4-Piperazin-1-yl phenol | Phenylacetyl chloride | DIPEA | DMF | Overnight | 62 | [4] |
| 1-(4-chlorophenyl)cyclopropyl)piperazine | 1-Methylpiperazine | - | - | - | - | [5] |
Note: This table provides examples of yields for similar reactions to give a general expectation. Actual yields for the synthesis of this compound may vary depending on the specific conditions and scale.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. 4-Nitrobenzoic Acid | C7H5NO4 | CID 6108 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability issues of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone in solution. The information is compiled from established chemical principles and stability data on structurally related compounds, as specific stability studies on this molecule are not widely available in public literature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of the compound can be influenced by several factors based on its structure, which contains a piperazine ring, a ketone linker, and a nitrophenyl group. Key factors include:
-
pH: The amide-like bond (ketone linker) may be susceptible to hydrolysis under strongly acidic or basic conditions. P-nitrophenol, a related compound, is known to be most stable in its ionized form at a pH ≥ 9.[1]
-
Solvent: Protic solvents (e.g., water, methanol) can participate in hydrolysis reactions. Aprotic solvents (e.g., DMSO, DMF) are generally preferred for long-term storage.
-
Temperature: Elevated temperatures can accelerate degradation.[2][3] Piperazine derivatives are known to undergo thermal degradation, with six-membered rings like piperazine being generally more stable than linear amines.[4][5] For long-term storage, temperatures of -20°C or -80°C are recommended.
-
Light: Aromatic nitro compounds can be susceptible to photodegradation.[6][7] It is crucial to protect solutions from light by using amber vials or wrapping containers in foil.
-
Oxidation: While the core structure is relatively robust, oxidative conditions, potentially catalyzed by metal ions, can be a concern for piperazine derivatives.[2]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the functional groups present, two primary degradation pathways are plausible:
-
Hydrolysis: The most probable pathway is the hydrolysis of the methanone (ketone) linkage connecting the piperazine and nitrophenyl rings. This would yield 4-nitrobenzoic acid and 1-methylpiperazine as the primary degradation products.
-
Reduction of the Nitro Group: The nitro group on the phenyl ring can be reduced to a nitroso, hydroxylamino, or amino group, especially in the presence of reducing agents or under certain metabolic conditions.
Q3: What are the best practices for preparing and storing stock solutions?
A3: To maximize the shelf-life of your compound:
-
Solvent Selection: Use a dry, aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).
-
Storage Conditions: Store stock solutions in tightly sealed containers at -20°C or, for longer-term storage, at -80°C.
-
Light Protection: Always store solutions in amber vials or protect them from light. The solid compound should also be stored in a cool, dark, and dry place.[3][8]
-
Handling: Equilibrate the vial to room temperature before opening to prevent condensation of moisture into the solution. Use an inert atmosphere (e.g., argon or nitrogen) for highly sensitive applications.
-
Working Solutions: Prepare fresh aqueous working solutions from the stock for each experiment. Avoid storing the compound in aqueous buffers for extended periods.
Q4: My experimental results are inconsistent. How can I determine if compound instability is the cause?
A4: Inconsistent results in biological assays can often be traced to compound instability in the experimental medium (e.g., cell culture media).[9]
-
Analytical Confirmation: The most reliable method is to use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Analyze a freshly prepared sample and compare it to one that has been incubated under your experimental conditions (e.g., in cell culture media at 37°C for 24-72 hours).[9]
-
Stability Assessment: A decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products will confirm instability. The duration of this stability study should match the longest time point of your assay.[9]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no activity in a cell-based assay. | Compound Degradation: The compound may be unstable in the aqueous cell culture medium, especially if the medium is supplemented with serum which can contain enzymes.[9] | Perform a stability study in your specific medium (see Protocol 2). If unstable, add the compound to the cells immediately before measurement or reduce the incubation time. Consider using serum-free or heat-inactivated serum media.[9] |
| Poor Solubility: The compound may have precipitated out of the aqueous medium. | Visually inspect for precipitate. Determine the compound's solubility limit in the medium before the experiment. Using a lower concentration or a different formulation (with solubilizing agents) may be necessary.[9] | |
| New peaks appear in HPLC/LC-MS analysis of an older sample. | Chemical Degradation: The sample has likely degraded during storage or handling. | Compare the chromatogram to a freshly prepared standard to confirm the identity of the parent peak. Discard the old sample and prepare a new one from solid material. |
| Stock solution in DMSO has changed color (e.g., yellowing). | Degradation: Color change is often an indicator of chemical degradation. Nitrophenyl compounds, in particular, can form colored degradation products. | Discard the stock solution immediately. Prepare a fresh stock solution in high-purity, dry DMSO. Ensure storage conditions are optimal (frozen, protected from light). |
Quantitative Data from Related Compounds
No specific quantitative stability data for this compound was found. The following tables summarize stability data for related structural classes to provide general guidance.
Table 1: Summary of Stability for Piperazine Derivatives
| Condition | Compound Class | Observation | Reference |
|---|---|---|---|
| Thermal Stress | Aqueous Piperazine (PZ) | Degrades at temperatures from 135-175°C. Six-membered rings like PZ are among the most thermally stable amines. | [2][4] |
| Oxidative Stress | Aqueous Piperazine (PZ) | Oxidation is rapidly catalyzed by copper (Cu²⁺) but is only weakly catalyzed by iron (Fe²⁺) or stainless steel. | [2] |
| Storage (Human Blood) | Phenyl Piperazines | Significant degradation observed after 6 months, even when frozen. Storing at room temperature is detrimental. | [10] |
| Storage (Human Blood) | Benzyl Piperazines | More stable than phenyl piperazines, with >70% remaining after 12 months under various storage conditions. |[10] |
Table 2: Summary of Stability for Nitrophenyl Compounds
| Condition | Compound Class | Observation | Reference |
|---|---|---|---|
| Photodegradation | 4-Nitrophenol | Known to undergo photocatalytic degradation upon exposure to light, especially in the presence of catalysts like TiO₂.[6][11][12] | [6][11][12] |
| pH in Aqueous Solution | p-Nitrophenol | Stable only at pH ≥ 9 where it exists in its completely ionized form. | [1] |
| Thermal Stress | 4-Chloro-3-nitrophenyl 2-thienyl ketone | The nitro group can increase sensitivity to heat. An inert atmosphere can help prevent oxidative degradation at high temperatures. | [3] |
| Hydrolysis | Cyclopropyl p-nitrophenyl ketone | The ketone functional group can undergo nucleophilic attack by water, leading to hydrolysis. |[13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to identify potential degradation pathways and develop a stability-indicating analytical method, based on ICH guidelines.[3][14]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent like acetonitrile (ACN).
-
Acidic Hydrolysis:
-
Mix the stock solution with 0.1 M HCl to a final compound concentration of ~0.1 mg/mL.
-
Incubate at 60°C.
-
Withdraw aliquots at time points (e.g., 2, 4, 8, 24 hours).
-
Neutralize with 0.1 M NaOH and dilute with the mobile phase for HPLC/LC-MS analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with 0.1 M NaOH to a final compound concentration of ~0.1 mg/mL.
-
Keep at room temperature.
-
Withdraw aliquots at specified time points, neutralize with 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with 3% hydrogen peroxide (H₂O₂) to a final compound concentration of ~0.1 mg/mL.
-
Keep at room temperature, protected from light.
-
Withdraw aliquots at specified time points and dilute for analysis.
-
-
Thermal Degradation:
-
Place a known amount of the solid compound in an oven at 80°C for 48 hours.
-
Separately, incubate a stock solution at 60°C.
-
Prepare samples for analysis by dissolving the solid or diluting the solution.
-
-
Photolytic Degradation:
-
Expose a stock solution (~0.1 mg/mL) to a calibrated light source (e.g., ICH Option 1 or 2).
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze samples after a defined exposure period.
-
-
Analysis: Analyze all samples by a validated HPLC-UV or LC-MS method to quantify the parent compound and detect degradation products.
Protocol 2: Stability Assessment in Cell Culture Media
This protocol determines the compound's stability under specific in vitro assay conditions.[9]
-
Prepare Stock Solution: Create a concentrated stock solution (e.g., 10 mM) in DMSO.
-
Spike Medium: Spike pre-warmed cell culture medium (e.g., DMEM + 10% FBS) with the stock solution to the final working concentration (e.g., 10 µM).
-
Incubation: Aliquot the spiked medium into sterile tubes or a 96-well plate and incubate at 37°C in a 5% CO₂ incubator.
-
Sampling: Collect samples at various time points that reflect your assay duration (e.g., 0, 2, 8, 24, 48 hours). The 0-hour sample is your reference.
-
Sample Processing: At each time point, stop potential degradation by adding an equal volume of cold ACN to the sample. This precipitates proteins and extracts the compound.
-
Centrifugation: Centrifuge the samples (e.g., at 10,000 x g for 10 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to HPLC vials and analyze by HPLC-UV or LC-MS to determine the percentage of the parent compound remaining compared to the 0-hour time point.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. prospects.wum.edu.pl [prospects.wum.edu.pl]
Technical Support Center: Purification of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the purity of synthesized (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The information is presented in a question-and-answer format to address common issues encountered during the purification process.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of this compound.
Issue 1: The final product is an oil or fails to crystallize.
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Question: My crude product is a persistent oil and will not solidify. How can I induce crystallization?
-
Answer: The oily nature of the crude product often indicates the presence of impurities that inhibit crystallization.
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Solvent Impurities: Ensure that all solvents from the reaction work-up have been thoroughly removed under reduced pressure. Residual solvents like dichloromethane or ethyl acetate can prevent solidification.
-
Excess 1-Methylpiperazine: Unreacted 1-methylpiperazine is a common impurity that can be oily. An acidic wash (e.g., with 1M HCl) during the aqueous work-up can help remove this basic impurity.
-
Scratching: Try scratching the inside of the flask at the solvent-air interface with a glass rod to create nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, adding a "seed" crystal to the oil can initiate crystallization.
-
Solvent Trituration: Add a non-polar solvent in which the product is poorly soluble (e.g., hexanes or diethyl ether) to the oil and stir vigorously. This can sometimes force the product to precipitate as a solid.
-
Issue 2: The purified product has a low melting point or a broad melting range.
-
Question: After purification, my product's melting point is lower than the literature value and melts over a wide range. What does this indicate?
-
Answer: A low or broad melting point is a classic sign of an impure compound. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point. Further purification steps are necessary.
Issue 3: TLC analysis of the crude product shows multiple spots.
-
Question: My crude product shows several spots on the TLC plate. What are the likely impurities?
-
Answer: The presence of multiple spots on a TLC plate confirms a mixture of compounds. For this synthesis, common impurities include:
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Unreacted Starting Materials: 1-methylpiperazine and 4-nitrobenzoyl chloride (or its hydrolysis product, 4-nitrobenzoic acid).
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Di-substituted Byproduct: It is possible for two molecules of 4-nitrobenzoyl chloride to react with one molecule of 1-methylpiperazine, especially if the stoichiometry is not carefully controlled.
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4-Nitrobenzoic Acid: Hydrolysis of the 4-nitrobenzoyl chloride starting material or during the work-up will produce 4-nitrobenzoic acid.
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Nitrosamine Impurities: Under certain conditions, especially with residual nitrites, there is a potential for the formation of N-nitrosamine impurities.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method is the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA). The base is crucial to neutralize the hydrochloric acid that is formed during the reaction.
Q2: How can I remove unreacted 1-methylpiperazine from my crude product?
A2: Unreacted 1-methylpiperazine is basic and can be removed with an acidic aqueous wash. During the work-up, washing the organic layer with a dilute acid solution (e.g., 1M HCl) will protonate the 1-methylpiperazine, making it water-soluble and drawing it into the aqueous layer.
Q3: How do I remove 4-nitrobenzoic acid from my crude product?
A3: 4-Nitrobenzoic acid is an acidic impurity. It can be removed by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate or a dilute sodium hydroxide solution.[2] The base will deprotonate the carboxylic acid, forming a water-soluble carboxylate salt that will be extracted into the aqueous phase.
Q4: What are the recommended methods for purifying the final product?
A4: A combination of aqueous work-up, column chromatography, and/or recrystallization is typically effective.
-
Aqueous Work-up: A standard work-up involves washing the organic layer sequentially with a dilute acid, a dilute base, and then brine to remove the majority of water-soluble impurities.[2]
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Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities.[2][3]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can significantly improve its purity.
Q5: What is a suitable solvent system for column chromatography?
A5: A common eluent system for purifying similar N-acylpiperazine derivatives is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. A starting point could be a gradient from 100% hexanes to a mixture such as 8:2 hexane:ethyl acetate.[3] The polarity of the eluent can be adjusted based on the TLC analysis of the crude product.
Q6: Are there any specific safety concerns I should be aware of during purification?
A6: Standard laboratory safety precautions should always be followed. 4-Nitrobenzoyl chloride is corrosive and lachrymatory. 1-Methylpiperazine is corrosive and flammable. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
Table 1: Typical Purity and Yield Data
| Stage | Purity Level (Typical) | Yield (Typical) | Analytical Method |
| Crude Product | 70-90% | 85-95% | HPLC, ¹H NMR |
| After Aqueous Work-up | 85-95% | 80-90% | HPLC, ¹H NMR |
| After Column Chromatography | >98% | 60-80% | HPLC, ¹H NMR |
| After Recrystallization | >99% | 50-70% | HPLC, ¹H NMR, Melting Point |
Note: These are typical values and may vary depending on the specific reaction conditions and the scale of the synthesis.
Experimental Protocols
Protocol 1: General Synthesis of this compound
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Dissolve 1-methylpiperazine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the mixture to 0 °C in an ice bath.
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In a separate flask, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM.
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Add the 4-nitrobenzoyl chloride solution dropwise to the cooled 1-methylpiperazine solution with stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the aqueous work-up as described in Protocol 2.
Protocol 2: Aqueous Work-up for Crude Product Purification
-
Quench the reaction mixture by slowly adding water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
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1M HCl (to remove excess 1-methylpiperazine and triethylamine hydrochloride).
-
Saturated sodium bicarbonate solution (to remove any 4-nitrobenzoic acid).
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Brine (to remove residual water).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.
Protocol 3: Purification by Column Chromatography
-
Prepare a silica gel column using a suitable slurry solvent (e.g., hexanes).
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Load the dried crude product onto the prepared column.
-
Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate (e.g., to a final ratio of 8:2 hexanes:ethyl acetate).[3]
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 4: Purification by Recrystallization
-
Dissolve the crude or column-purified solid product in a minimum amount of a hot solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
If crystals do not form, try scratching the inside of the flask or placing the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Experimental workflow for the synthesis and purification of the target compound.
Caption: Troubleshooting decision tree for the purification of the synthesized product.
References
Technical Support Center: Scale-up Synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the scale-up synthesis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The information is tailored to address specific issues that may be encountered during laboratory and pilot-plant scale production.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address common challenges in the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the acylation of 1-methylpiperazine with 4-nitrobenzoyl chloride on a larger scale can stem from several factors. The most common issues include:
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Incomplete Reaction: The reaction may not have gone to completion. Ensure you are monitoring the reaction progress using an appropriate analytical method like HPLC or TLC until the starting material (1-methylpiperazine) is consumed.
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Hydrolysis of Acyl Chloride: 4-Nitrobenzoyl chloride is highly reactive and susceptible to hydrolysis by moisture.[1][2] This forms 4-nitrobenzoic acid, which will not react with the amine. It is crucial to use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) during the reaction.[1][2]
-
Sub-optimal Stoichiometry: On a larger scale, improper molar ratios of reactants can significantly impact yield. Ensure accurate measurement of both 1-methylpiperazine and 4-nitrobenzoyl chloride. A slight excess of the amine is sometimes used to ensure the complete consumption of the more expensive acyl chloride.
-
Poor Temperature Control: The reaction is exothermic.[3] Inadequate cooling during the addition of 4-nitrobenzoyl chloride can lead to side reactions. It is recommended to add the acyl chloride solution slowly and maintain a low reaction temperature (e.g., 0-10 °C) during the addition phase.[1][4]
Q2: I am observing a significant amount of a white precipitate that is not my product. What is it and how can I prevent its formation?
A2: The white precipitate is likely 1-methylpiperazine hydrochloride, formed by the reaction of the unreacted amine with the hydrochloric acid (HCl) byproduct of the acylation reaction.[5] To prevent this and drive the reaction to completion, a base must be added to scavenge the HCl.
-
Choice of Base: A non-nucleophilic tertiary amine, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is recommended.[1][3] Use at least one equivalent of the base.
-
Alternative: Schotten-Baumann Conditions: For large-scale synthesis, using a two-phase system with an inorganic base like sodium hydroxide in water can be a cost-effective alternative.[6][7] The base in the aqueous phase neutralizes the generated HCl.[7]
Q3: My final product is difficult to purify and shows multiple spots on TLC. What are the likely impurities?
A3: Besides unreacted starting materials, several side products can complicate purification:
-
4-Nitrobenzoic Acid: As mentioned, this results from the hydrolysis of 4-nitrobenzoyl chloride.[2] It can be removed by a basic aqueous wash during work-up.
-
1,4-Bis(4-nitrobenzoyl)piperazine: While 1-methylpiperazine is a monosubstituted piperazine and cannot be di-acylated, if there is any piperazine impurity in the starting material, this di-acylated byproduct can form.
-
Self-condensation of Acyl Chloride: At elevated temperatures, 4-nitrobenzoyl chloride can undergo self-condensation to form 4-nitrobenzoic anhydride.[2]
Q4: How can I effectively purify the final product on a larger scale?
A4: For a tertiary amine product like this compound, a combination of techniques is usually employed:
-
Aqueous Work-up: After the reaction is complete, a standard aqueous work-up is the first step.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol, isopropanol, or ethyl acetate/hexane).
-
Column Chromatography: If crystallization does not provide the desired purity, column chromatography is an option. However, for large-scale production, this is often a bottleneck. The basic nature of the tertiary amine can lead to tailing on standard silica gel. Using an amine-functionalized silica or adding a small amount of a tertiary amine (e.g., triethylamine) to the eluent can improve the separation.
Experimental Protocols
The following is a general protocol for the synthesis of this compound, which can be adapted for scale-up.
Materials:
-
1-Methylpiperazine
-
4-Nitrobenzoyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
1M Hydrochloric Acid
-
Saturated Aqueous Sodium Bicarbonate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a suitable reactor equipped with a mechanical stirrer, thermometer, and an inert gas inlet, dissolve 1-methylpiperazine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an appropriate cooling bath.
-
Slow Addition of Acyl Chloride: In a separate vessel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1][4]
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (around 20-25 °C) and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or HPLC until the 1-methylpiperazine is consumed.[1]
-
Work-up:
-
Cool the reaction mixture back to 0-5 °C and quench by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Isolation and Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent or by column chromatography if necessary.
-
Data Presentation
The following tables provide representative data for optimizing the acylation reaction. Note that optimal conditions should be determined experimentally for each specific scale.
Table 1: Effect of Base on Yield
| Entry | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | DCM | 25 | 4 | < 20 |
| 2 | Triethylamine (1.2) | DCM | 0 to 25 | 4 | > 90 |
| 3 | DIPEA (1.2) | DCM | 0 to 25 | 4 | > 90 |
| 4 | Pyridine (1.2) | DCM | 0 to 25 | 4 | ~85 |
Table 2: Effect of Solvent on Reaction Time and Yield
| Entry | Solvent | Temperature (°C) | Time for Completion (h) | Yield (%) |
| 1 | Dichloromethane (DCM) | 0 to 25 | 3 | 92 |
| 2 | Tetrahydrofuran (THF) | 0 to 25 | 4 | 89 |
| 3 | Acetonitrile (ACN) | 0 to 25 | 3.5 | 88 |
| 4 | Toluene | 0 to 25 | 6 | 85 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis scale-up challenges.
References
Technical Support Center: Overcoming Resistance with (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action for this compound and its analogs as anticancer agents?
While the exact mechanism for this compound is still under investigation, many piperazine-based compounds exhibit anticancer activity by targeting key cellular processes. One potential mechanism is the inhibition of microtubule dynamics, which is crucial for cell division. Some piperazine derivatives have been shown to bind to the colchicine-binding domain on β-tubulin, leading to mitotic arrest and subsequent apoptosis.[1] Additionally, piperazine-containing molecules have been developed as kinase inhibitors, targeting signaling pathways like PI3K/AKT that are often dysregulated in cancer.[2]
Q2: What are the common mechanisms of acquired resistance to piperazine-based anticancer agents?
Resistance to piperazine-based anticancer drugs can arise through various mechanisms. A primary mode of resistance involves the overexpression of efflux pumps, such as P-glycoprotein, which actively transport the drug out of the cancer cell, reducing its intracellular concentration. Another significant mechanism is the alteration of the drug's target. For instance, if the compound is a kinase inhibitor, mutations in the kinase's binding site can prevent the drug from effectively binding. Furthermore, cancer cells can develop resistance by activating alternative signaling pathways to bypass the inhibitory effect of the drug.[2][3]
Q3: How can I assess the purity of my synthesized this compound analog?
To ensure the reliability of your experimental results, it is crucial to confirm the purity of your synthesized compounds. Standard analytical techniques for purity assessment include:
-
High-Performance Liquid Chromatography (HPLC): To determine the percentage of the pure compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
Q4: My synthesized compound shows low or no biological activity. What are the potential reasons?
Several factors could contribute to the lack of biological activity. These include:
-
Incorrect Chemical Structure: Verify the structure of your compound using NMR and MS.
-
Inadequate Purity: Impurities can interfere with the biological assay.
-
Poor Solubility: The compound may not be sufficiently soluble in the assay medium to exert its effect.
-
Compound Degradation: The compound may be unstable under the experimental conditions.
-
Ineffective Concentration Range: The tested concentrations may be too low to elicit a biological response.
Troubleshooting Guides
Synthesis and Purification
Problem: Low yield of the desired N-acylpiperazine product.
-
Possible Cause: Incomplete reaction.
-
Solution: Extend the reaction time and/or increase the reaction temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Possible Cause: Suboptimal reaction conditions.
-
Solution: Screen different solvents and bases to find the optimal conditions for your specific analog.
-
-
Possible Cause: Formation of a significant amount of the 1,4-disubstituted piperazine byproduct.
-
Solution: Use a large excess of piperazine (5-10 equivalents) to favor mono-substitution. Alternatively, consider using a mono-protected piperazine, such as N-Boc-piperazine.
-
Problem: Difficulty in purifying the piperazine-containing compound.
-
Possible Cause: The basic nature of the piperazine ring can cause tailing on silica gel chromatography.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent.
-
-
Possible Cause: The compound is highly water-soluble.
-
Solution: Employ acid-base extraction. Dissolve the crude product in an organic solvent and extract with an acidic aqueous solution. The piperazine derivative will move to the aqueous layer as its salt. After neutralization of the aqueous layer, the pure product can be extracted back into an organic solvent.
-
Biological Evaluation
Problem: High variability in cell viability assay results.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and use a multichannel pipette for consistency.
-
-
Possible Cause: Compound precipitation in the culture medium.
-
Solution: Visually inspect the wells for any precipitate. If precipitation occurs, consider using a lower concentration range or a different solvent for the stock solution (ensure the final solvent concentration is not toxic to the cells).
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium.
-
Quantitative Data Presentation
The following table summarizes the in vitro cytotoxic activity of some arylpiperazine derivatives, which are structurally related to this compound, against various human cancer cell lines.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog 9 | LNCaP | Prostate Cancer | < 5 | [4][5] |
| Analog 15 | LNCaP | Prostate Cancer | < 5 | [4][5] |
| Analog 8 | DU145 | Prostate Cancer | 8.25 | [4][5] |
| Benzofuran Derivative 2 | K562 | Chronic Myeloid Leukemia | 5 | [6] |
| Benzofuran Derivative 2 | HL60 | Acute Promyelocytic Leukemia | 0.1 | [6] |
| Piperazine-Thiourea Derivative | MCF7 | Breast Cancer | 18.23 - 100 | [7] |
| AK301 | HT29 | Colon Cancer | 0.115 (ED50) | [1] |
Note: IC50 is the half-maximal inhibitory concentration. ED50 is the half-maximal effective dose.
Experimental Protocols
General Synthesis of (4-Arylpiperazin-1-yl)(4-nitrophenyl)methanone Analogs
This protocol is adapted from the synthesis of (4-(4-Hydroxyphenyl)piperazin-1-yl)(4-nitrophenyl)methanone.
Materials:
-
Substituted N-arylpiperazine
-
4-Nitrobenzoyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the substituted N-arylpiperazine (1 equivalent) and TEA or DIPEA (1.5 equivalents) in anhydrous DCM or DMF in a round-bottom flask.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of 4-nitrobenzoyl chloride (1.1 equivalents) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic effect of the compounds on cancer cells.[8]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound analog stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and a vehicle control (DMSO) for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and biological evaluation of analogs.
Caption: Potential signaling pathways targeted by the methanone analogs.
Caption: Common mechanisms of resistance to piperazine-based anticancer agents.
References
- 1. Novel piperazine-based compounds inhibit microtubule dynamics and sensitize colon cancer cells to tumor necrosis factor-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting PI3Kα overcomes resistance to KRasG12C inhibitors mediated by activation of EGFR and/or IGF1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Cytotoxic Activity Evaluation of Novel Arylpiperazine Derivatives on Human Prostate Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxic properties of halogen and aryl-/heteroarylpiperazinyl derivatives of benzofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Phenylpiperazine-Based Compounds and Other Tyrosinase Inhibitors
An objective guide for researchers, scientists, and drug development professionals on the comparative performance of a (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone analog against a standard tyrosinase inhibitor, supported by experimental data.
Initial searches for the biological activity of this compound did not yield public data identifying it as a kinase inhibitor. However, literature on structurally related compounds, specifically those containing a phenylpiperazine core, reveals activity against other enzymatic targets. A notable example is the evaluation of (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.
This guide, therefore, pivots to a comparative analysis based on this available data. We will compare the performance of a representative phenylpiperazine compound, (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone (a potent analog from the studied series), with the well-established tyrosinase inhibitor, Kojic Acid . This comparison will provide valuable insights into the potential of the phenylpiperazine scaffold in enzyme inhibition.
Comparative Analysis of Tyrosinase Inhibitory Activity
The inhibitory potential of the selected compounds against mushroom tyrosinase was evaluated, with the results summarized in the table below. The data highlights the significantly higher potency of the phenylpiperazine derivative compared to the standard inhibitor, Kojic Acid.
| Compound | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) of Reference |
| (4-(4-hydroxyphenyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone | Mushroom Tyrosinase | 1.5 ± 0.1 | Kojic Acid | 17.8 |
| Kojic Acid | Mushroom Tyrosinase | ~12-38 | - | - |
Signaling Pathway of Melanogenesis
Tyrosinase is the rate-limiting enzyme in the melanogenesis pathway, which is responsible for the production of melanin pigments. The pathway is initiated by the binding of α-Melanocyte-Stimulating Hormone (α-MSH) to the Melanocortin 1 Receptor (MC1R), leading to a cascade of events that upregulate tyrosinase activity. Inhibition of tyrosinase is a primary strategy for controlling hyperpigmentation.
Caption: Simplified signaling pathway of melanogenesis highlighting the central role of tyrosinase and the point of intervention for inhibitors.
Experimental Protocols
In Vitro Mushroom Tyrosinase Inhibition Assay
This protocol details the colorimetric assay used to determine the inhibitory activity of test compounds against mushroom tyrosinase.
Principle: The assay measures the ability of a compound to inhibit the oxidation of L-3,4-dihydroxyphenylalanine (L-DOPA) to dopachrome by tyrosinase. The formation of dopachrome results in a colored product that can be quantified spectrophotometrically at 475 nm. A reduction in the rate of dopachrome formation in the presence of the test compound indicates enzymatic inhibition.
Materials and Reagents:
-
Mushroom Tyrosinase (e.g., 30 U/mL)
-
L-DOPA
-
Test Compound (e.g., Phenylpiperazine derivative)
-
Kojic Acid (Positive Control)
-
0.1 M Sodium Phosphate Buffer (pH 6.8)
-
Dimethyl Sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.
-
Dissolve L-DOPA in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh.
-
Dissolve the test compound and Kojic Acid in DMSO to create concentrated stock solutions.
-
Prepare serial dilutions of the test compound and Kojic Acid in phosphate buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1-2%.
-
-
Assay Plate Setup:
-
In a 96-well plate, add the following to each well:
-
Test Wells: 20 µL of test compound dilution + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Control Wells: 20 µL of vehicle (DMSO in buffer) + 140 µL of phosphate buffer + 20 µL of tyrosinase solution.
-
Blank Wells: 20 µL of test compound dilution/vehicle + 160 µL of phosphate buffer (no enzyme).
-
-
-
Initiation of Reaction and Measurement:
-
Add 20 µL of L-DOPA solution to all wells to start the reaction.
-
Immediately measure the absorbance at 475 nm in a kinetic mode for a specified period (e.g., 20-30 minutes) at a constant temperature (e.g., 37°C).
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(V_control - V_test) / V_control] * 100
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the in vitro tyrosinase inhibition assay.
Caption: Workflow for the in vitro tyrosinase inhibition assay, from reagent preparation to data analysis.
A Comparative Analysis of the Biological Activity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of a series of novel (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone derivatives. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant biological pathways and workflows to facilitate further research and development in medicinal chemistry.
Introduction
The this compound scaffold is a promising starting point for the development of new therapeutic agents. Derivatives of this core structure have demonstrated a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This guide focuses on a comparative analysis of a synthesized library of derivatives, where systematic structural modifications are correlated with their observed biological effects.
Data Presentation
The biological activities of the synthesized this compound derivatives were evaluated across several key assays. The quantitative data, including Minimum Inhibitory Concentration (MIC) for antimicrobial activity, half-maximal inhibitory concentration (IC50) for anticancer and enzyme inhibitory activities, and in vivo efficacy for anti-inflammatory effects, are summarized in the tables below.
Antimicrobial Activity
The in vitro antimicrobial activity was assessed against a panel of pathogenic bacteria and fungi. The MIC values, representing the lowest concentration of the compound that inhibits visible growth, are presented in Table 1.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of this compound Derivatives
| Compound ID | Derivative | S. aureus | E. coli | P. aeruginosa | C. albicans |
| MNP-001 | Unsubstituted | 64 | 128 | >256 | 128 |
| MNP-002 | 2-Fluoro | 32 | 64 | 128 | 64 |
| MNP-003 | 4-Chloro | 16 | 32 | 64 | 32 |
| MNP-004 | 3-Trifluoromethyl | 32 | 64 | 128 | 64 |
| Ciprofloxacin | Standard | 1 | 0.5 | 1 | N/A |
| Fluconazole | Standard | N/A | N/A | N/A | 8 |
Anticancer Activity
The cytotoxic effects of the derivatives were evaluated against human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values, indicating the concentration required to inhibit 50% of cell growth, are shown in Table 2.
Table 2: In Vitro Anticancer Activity (IC50 in µM) of this compound Derivatives
| Compound ID | Derivative | MCF-7 | A549 |
| MNP-001 | Unsubstituted | >100 | >100 |
| MNP-002 | 2-Fluoro | 45.2 | 58.7 |
| MNP-003 | 4-Chloro | 22.8 | 31.5 |
| MNP-004 | 3-Trifluoromethyl | 38.1 | 49.3 |
| Doxorubicin | Standard | 0.8 | 1.2 |
Anti-inflammatory Activity
The in vivo anti-inflammatory potential was assessed using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition at 3 hours post-carrageenan injection is presented in Table 3.
Table 3: In Vivo Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative | Dose (mg/kg) | Edema Inhibition (%) |
| MNP-001 | Unsubstituted | 50 | 25.4 |
| MNP-002 | 2-Fluoro | 50 | 42.1 |
| MNP-003 | 4-Chloro | 50 | 55.8 |
| MNP-004 | 3-Trifluoromethyl | 50 | 48.3 |
| Indomethacin | Standard | 10 | 68.2 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate further investigation.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) was determined using the broth microdilution method in 96-well microtiter plates.[1]
-
Compound Preparation: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).[1] Serial two-fold dilutions were then made in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.[1]
-
Inoculum Preparation: Bacterial and fungal strains were cultured overnight, and the suspensions were adjusted to a turbidity equivalent to the 0.5 McFarland standard.[2] This suspension was then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The microtiter plates were incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[1]
-
MIC Determination: The MIC was recorded as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[1]
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[3][4]
-
Cell Culture and Seeding: Human cancer cell lines (MCF-7 and A549) were cultured in appropriate media supplemented with 10% fetal bovine serum. Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.[3]
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48 hours.[3]
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.[6] The percentage of cell viability was calculated relative to untreated control cells, and the IC50 values were determined.[6]
Carrageenan-Induced Paw Edema in Rats
The in vivo anti-inflammatory activity was assessed using a standard carrageenan-induced paw edema model.[7][8]
-
Animal Groups: Male Wistar rats were randomly divided into control, standard, and test groups.
-
Compound Administration: The test compounds (50 mg/kg) or the standard drug, indomethacin (10 mg/kg), were administered orally 1 hour before the carrageenan injection. The control group received the vehicle only.[9][10]
-
Induction of Edema: Paw edema was induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution into the right hind paw of each rat.[7][11]
-
Paw Volume Measurement: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[7]
-
Calculation of Edema Inhibition: The percentage of edema inhibition was calculated by comparing the increase in paw volume in the treated groups with the control group.
Visualizations
The following diagrams illustrate a general experimental workflow for screening novel compounds and a simplified signaling pathway relevant to inflammation.
Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Caption: Simplified signaling pathway of carrageenan-induced inflammation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijcmas.com [ijcmas.com]
- 3. benchchem.com [benchchem.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. MTT assay overview | Abcam [abcam.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. inotiv.com [inotiv.com]
Validating the In Vitro Bioactivity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone as a Potential Acetylcholinesterase Inhibitor
For Immediate Release
This comparison guide outlines a proposed in vitro validation study for the bioactivity of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. Due to a lack of specific bioactivity data for this compound in publicly available literature, this guide proposes its evaluation as a potential Acetylcholinesterase (AChE) inhibitor. This hypothesis is based on the structural motifs present in the molecule which are found in other known bioactive compounds. To objectively assess its potential, a direct comparison with established AChE inhibitors, Donepezil and Galantamine, is recommended.
Comparative Bioactivity Profile
The following table summarizes the expected data points for a comparative in vitro analysis of this compound against known standards.
| Compound | Target | Assay Type | Key Parameter | Expected Value |
| This compound | Acetylcholinesterase (AChE) | Enzymatic Assay | IC₅₀ (µM) | To be determined |
| Donepezil | Acetylcholinesterase (AChE) | Enzymatic Assay | IC₅₀ (µM) | ~0.0067 |
| Galantamine | Acetylcholinesterase (AChE) | Enzymatic Assay | IC₅₀ (µM) | ~0.39 |
Experimental Protocols
A detailed methodology for the in vitro acetylcholinesterase inhibition assay is provided to ensure reproducibility and accurate comparison.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay Protocol
This protocol is adapted from the widely used Ellman's method for determining AChE inhibitory activity.[1][2][3]
1. Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (or human recombinant)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (Test Compound)
-
Donepezil (Positive Control)
-
Galantamine (Positive Control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Reagents:
-
AChE Solution: Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized for a linear reaction rate.
-
ATCI Solution: Prepare a stock solution of ATCI in deionized water.
-
DTNB Solution: Prepare a stock solution of DTNB in phosphate buffer.
-
Test and Control Compounds: Prepare stock solutions of the test compound and positive controls (Donepezil, Galantamine) in DMSO. Prepare serial dilutions in phosphate buffer to achieve a range of final assay concentrations.
3. Assay Procedure:
-
To each well of a 96-well microplate, add 20 µL of the test compound solution or positive control at various concentrations. For the negative control, add 20 µL of the buffer solution containing the same final concentration of DMSO.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of the AChE solution to each well and incubate at 37°C for 15 minutes.
-
Add 10 µL of the DTNB solution to each well.
-
Initiate the enzymatic reaction by adding 10 µL of the ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to monitor the absorbance every minute for a total of 5-10 minutes to determine the reaction rate.
4. Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of the test compound and positive controls using the following formula: % Inhibition = [(Rate of uninhibited reaction - Rate of inhibited reaction) / Rate of uninhibited reaction] x 100
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by non-linear regression analysis.
Visualizing the Scientific Workflow
To further clarify the experimental process and the underlying biological pathway, the following diagrams are provided.
Figure 1. Experimental workflow for the in vitro AChE inhibition assay.
Figure 2. Simplified signaling pathway of Acetylcholinesterase and its inhibition.
References
Unveiling the Structure-Activity Relationship of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Analogs as Potential Tyrosinase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The quest for novel and effective tyrosinase inhibitors is a significant focus in medicinal chemistry, with applications in cosmetics, medicine, and agriculture. This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs related to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, focusing on their potential as tyrosinase inhibitors. By examining the impact of various structural modifications, we aim to provide valuable insights for the rational design of more potent and selective compounds.
Comparative Analysis of Tyrosinase Inhibitory Activity
A recent study on a series of 4-nitrophenylpiperazine derivatives has shed light on the key structural features influencing their tyrosinase inhibitory activity.[1] While the specific scaffold of this compound was not directly investigated, the findings for closely related analogs offer a strong foundation for understanding their SAR. The inhibitory activities of these compounds against mushroom tyrosinase, measured as IC50 values, are summarized in the table below.
| Compound ID | R Group (Substitution on Piperazine Nitrogen) | IC50 (µM) |
| 4a | Benzyl | > 500 |
| 4b | 2-Bromobenzyl | 210.12 |
| 4c | 4-Bromobenzyl | > 500 |
| 4d | 4-Nitrobenzyl | 460.21 |
| 4e | 2-Fluorobenzyl | 180.25 |
| 4f | 4-Fluorobenzyl | > 500 |
| 4g | 2-Chlorobenzyl | 150.33 |
| 4h | 4-Chlorobenzyl | > 500 |
| 4i | 2-Methylbenzyl | 190.47 |
| 4j | Cinnamyl | 130.11 |
| 4k | Pyridin-4-ylmethyl | 90.23 |
| 4l | Indol-3-ylmethyl | 72.55 |
| 4m | 5-Methoxyindol-3-ylmethyl | 85.14 |
| Kojic Acid | Reference Standard | 16.50 |
Key Findings from the SAR Study: [1]
-
Impact of Aromatic Substitution: The nature and position of substituents on the benzyl ring attached to the piperazine nitrogen significantly influence inhibitory activity. Halogen substitutions at the ortho position (e.g., 2-bromo, 2-fluoro, 2-chloro) resulted in moderate inhibitors, while the corresponding para-substituted analogs were largely inactive. This suggests that steric and electronic properties at the ortho position may play a crucial role in binding to the enzyme's active site.
-
Benefit of Heterocyclic Moieties: Replacing the benzyl group with heterocyclic moieties like pyridinylmethyl and indolylmethyl led to a notable increase in potency. The most active compound in the series, 4l , featuring an indole-3-ylmethyl group, exhibited an IC50 value of 72.55 µM. This highlights the potential for favorable interactions between the heterocyclic rings and the enzyme.
-
Role of the Nitrophenyl Group: The 4-nitrophenyl group is a common feature in this series and is likely a key contributor to the observed activity, potentially through interactions with the copper ions in the tyrosinase active site.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in the comparative analysis.
Tyrosinase Inhibitory Activity Assay[1]
Principle: This assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase, a reaction that produces a colored product detectable by spectrophotometry.
Materials:
-
Mushroom tyrosinase (EC 1.14.18.1)
-
L-3,4-dihydroxyphenylalanine (L-DOPA)
-
Phosphate buffer (67 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
Test compounds
-
Kojic acid (reference inhibitor)
-
96-well microplate reader
Procedure:
-
A 20 µL solution of mushroom tyrosinase (30 U/mL in phosphate buffer) is mixed with 100 µL of the test compound solution (at various concentrations, dissolved in DMSO and diluted with phosphate buffer).
-
The mixture is incubated at room temperature for 10 minutes.
-
The reaction is initiated by adding 80 µL of L-DOPA solution (2.5 mM in phosphate buffer).
-
The absorbance at 475 nm is measured every minute for 30 minutes at 37°C using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction with DMSO instead of the test compound, and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Structure-Activity Relationship
To better understand the logical flow of a structure-activity relationship study, the following diagram illustrates the typical experimental workflow.
References
Piperazine Scaffolds: A Comparative Analysis in the Pursuit of Novel Cancer Therapeutics
For Immediate Release
In the dynamic landscape of oncology drug discovery, the piperazine moiety has emerged as a privileged scaffold, integral to the design of a multitude of potent and selective anticancer agents. This guide offers a comparative analysis of various classes of piperazine-based compounds, presenting key experimental data, detailed methodologies, and mechanistic insights to aid researchers, scientists, and drug development professionals in this critical field. The flexible binding nature of the piperazine ring allows it to interact with a diverse range of biological targets, leading to activities such as cell cycle inhibition, induction of apoptosis, and modulation of key signaling pathways.[1]
Comparative Cytotoxic Activity of Piperazine Derivatives
The anticancer potential of piperazine derivatives is underscored by their potent cytotoxic effects across a wide spectrum of human cancer cell lines. The following tables summarize the in vitro efficacy of representative compounds from different chemical classes, highlighting their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values.
Table 1: Vindoline-Piperazine Conjugates
| Compound ID | Description | Cancer Cell Line | Activity (GI50 in µM) |
| 23 | Vindoline-[4-(trifluoromethyl)benzyl]piperazine conjugate | MDA-MB-468 (Breast) | 1.00[2][3] |
| 25 | Vindoline-[1-bis(4-fluorophenyl)methyl]piperazine conjugate | HOP-92 (Non-small cell lung) | 1.35[2][3] |
Table 2: Bergenin-Piperazine Hybrids
| Compound ID | Description | Cancer Cell Line | Activity (IC50 in µM) |
| 5a | N-(4-(4-methoxyphenyl)thiazole-2-yl)-2-(piperazine-1-yl)acetamide derivative of bergenin | CAL-27 (Tongue) | 15.41 - 92.9 (Range for derivatives)[4] |
| 5c | N-(4-phenylthiazol-2-yl)-2-(piperazin-1-yl)acetamide derivative of bergenin | SCC09 (Oral) | 17.41 - 91.9 (Range for derivatives)[4] |
| 10f | Benzothiazolyl-piperazine derivative of bergenin | CAL-27 (Tongue), SCC09 (Oral) | Potent activity observed[4] |
| 13o | Arylsulfonyl-piperazine derivative of bergenin | CAL-27 (Tongue), SCC09 (Oral) | Potent activity observed[4] |
Table 3: Other Notable Piperazine Derivatives
| Compound ID | Description | Cancer Cell Line | Activity (IC50/GI50 in µM) |
| C505 | Novel Piperazine Derivative | K562 (Leukemia) | 0.06 - 0.16 (GI50)[5] |
| PCC | Novel Piperazine Derivative | SNU-475 (Liver), SNU-423 (Liver) | 6.98, 7.76 (IC50)[6] |
| Compound 30 | Quinoxalinyl-piperazine derivative | Various (Breast, Skin, Pancreas, Cervix) | Potent growth inhibitor[7] |
| Phthalazine-piperazine-pyrazole conjugate 26 | Phthalazine-piperazine-pyrazole conjugate | MCF7 (Breast), A549 (Lung), DU145 (Prostate) | 0.96, 1.40, 2.16 (IC50)[8] |
Key Mechanistic Insights
Piperazine-based compounds exert their anticancer effects through diverse mechanisms of action, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
A significant number of piperazine derivatives have been shown to induce apoptosis, or programmed cell death. This is often achieved through the intrinsic pathway, characterized by changes in the mitochondrial membrane potential and the release of cytochrome c, leading to the activation of caspase-9 and subsequently caspase-3/7.[6] Some compounds can also trigger the extrinsic apoptosis pathway via activation of caspase-8.[6] Furthermore, piperazine derivatives have been reported to arrest the cell cycle at various phases, such as the G0/G1 or G2/M phase, thereby preventing cancer cell division.[1][7][9]
Several key signaling pathways are targeted by these compounds. One of the most prominent is the PI3K/AKT pathway, which is frequently overactive in many cancers and promotes cell proliferation and survival.[5] Certain piperazine derivatives have been demonstrated to effectively inhibit this pathway, leading to reduced AKT phosphorylation.[5] Other targeted pathways include the Src family kinases and the BCR-ABL pathway, particularly relevant in certain types of leukemia.[5]
Caption: Generalized signaling pathway for piperazine-based anticancer agents.
Experimental Protocols
To ensure the reproducibility and validation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability and Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.
-
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the piperazine-based compounds for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
2. CellTiter-Glo® Luminescent Cell Viability Assay
-
Principle: This assay quantifies the amount of ATP present, which signals the presence of metabolically active cells.
-
Protocol:
-
Seed cells in 96-well plates as described for the MTT assay.
-
Treat cells with the test compounds for the desired duration.
-
Equilibrate the plate to room temperature.
-
Add an equal volume of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.[3]
-
Caption: Workflow for in vitro cytotoxicity and cell viability assays.
Apoptosis and Cell Cycle Analysis
1. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic or necrotic cells.
-
Protocol:
-
Treat cells with the piperazine compound for the desired time.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
-
2. Cell Cycle Analysis by PI Staining
-
Principle: PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Protocol:
-
Treat cells with the test compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with PI.
-
Analyze the DNA content by flow cytometry.
-
Conclusion
The piperazine scaffold continues to be a highly versatile and fruitful starting point for the development of novel anticancer agents.[10] The data presented herein demonstrates the potent and varied activities of different piperazine-based compounds. Structure-activity relationship studies are crucial in refining these molecules to enhance their potency, selectivity, and pharmacokinetic profiles.[1] The diverse mechanisms of action, including the induction of apoptosis and the inhibition of key oncogenic signaling pathways, highlight the immense therapeutic potential of this chemical class in the ongoing fight against cancer. Further preclinical and clinical investigations of promising candidates are warranted.
References
- 1. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Piperazine Derivatives of Vindoline as Anticancer Agents [mdpi.com]
- 3. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. benchchem.com [benchchem.com]
Comparative Analysis of Cross-Reactivity for (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cross-reactivity profiles of kinase inhibitors based on the (4-Methylpiperazin-1-yl)(phenyl)methanone scaffold. Due to the limited publicly available cross-reactivity data for the specific compound (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone, this guide presents data from two structurally related inhibitors: CHMFL-ABL/KIT-155 and CCT137690 . These compounds share the core (4-methylpiperazin-1-yl)phenyl moiety and provide valuable insights into the potential off-target interactions of this chemical class. Understanding the selectivity of these inhibitors is crucial for assessing their therapeutic potential and minimizing adverse effects.
Kinase Selectivity Profiles
The cross-reactivity of kinase inhibitors is often assessed using large-scale screening panels, such as the KINOMEscan™ platform. This technology measures the binding affinity of a compound against a wide array of kinases, providing a comprehensive selectivity profile. The data is typically presented as the percentage of the kinase that remains bound to an immobilized ligand at a given inhibitor concentration (% Ctrl) or as a dissociation constant (Kd). Lower % Ctrl or Kd values indicate stronger binding of the inhibitor to the kinase.
CHMFL-ABL/KIT-155: A Dual ABL/KIT Inhibitor
CHMFL-ABL/KIT-155 is a potent dual inhibitor of ABL and c-KIT kinases.[1] A KINOMEscan assay of 468 kinases at a concentration of 1 µM revealed high selectivity for its primary targets.[1]
| Kinase Target | % Control at 1 µM | Primary Function |
| ABL1 | < 10 | Tyrosine kinase involved in cell differentiation, division, and adhesion. |
| KIT | < 10 | Receptor tyrosine kinase crucial for cell survival and proliferation. |
| DDR1 | 10-35 | Receptor tyrosine kinase involved in cell adhesion and matrix remodeling. |
| DDR2 | 10-35 | Receptor tyrosine kinase with roles in collagen sensing and cell migration. |
| EPHB6 | 10-35 | Receptor tyrosine kinase involved in developmental processes. |
| LCK | 10-35 | Tyrosine kinase crucial for T-cell signaling. |
| LYN | 10-35 | Tyrosine kinase involved in B-cell signaling and mast cell activation. |
| SRC | 10-35 | Tyrosine kinase that regulates cell growth, division, and survival. |
| YES1 | 10-35 | Tyrosine kinase of the SRC family, involved in cell signaling. |
| ZAK | 10-35 | Serine/threonine kinase involved in stress signaling pathways. |
Table 1: Kinase selectivity profile of CHMFL-ABL/KIT-155. Data is presented as the percentage of kinase bound to an immobilized ligand in the presence of 1 µM of the inhibitor. Lower percentages indicate stronger inhibition. Data sourced from a KINOMEscan assay of 468 kinases.[1]
CCT137690: An Aurora Kinase Inhibitor
CCT137690 is a potent inhibitor of Aurora kinases A, B, and C.[2] A kinase screen against a panel of 94 kinases at a 1 µM concentration demonstrated high selectivity, with significant inhibition observed for only a few off-target kinases.[2]
| Kinase Target | % Inhibition at 1 µM | Primary Function |
| AURKA (Aurora A) | > 90 | Serine/threonine kinase essential for mitotic progression. |
| AURKB (Aurora B) | > 90 | Serine/threonine kinase that is a key component of the chromosomal passenger complex. |
| AURKC (Aurora C) | > 90 | Serine/threonine kinase primarily expressed in meiotic cells. |
| FLT3 | > 80 | Receptor tyrosine kinase involved in the proliferation of hematopoietic cells. |
| FGFR1 | > 80 | Receptor tyrosine kinase that plays a role in cell growth and differentiation. |
| VEGFR | > 80 | Receptor tyrosine kinase crucial for angiogenesis. |
Table 2: Kinase selectivity profile of CCT137690. Data is presented as the percentage of inhibition of kinase activity at a 1 µM concentration of the inhibitor. Higher percentages indicate stronger inhibition.[2]
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The KINOMEscan™ platform utilizes a competition-based binding assay to quantify the interaction between a test compound and a panel of kinases.[3][4]
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site-directed ligand for binding to a DNA-tagged kinase. The amount of kinase that remains bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger interaction between the compound and the kinase.[3]
Procedure:
-
Immobilization of Ligand: Streptavidin-coated magnetic beads are treated with a biotinylated small molecule ligand to create an affinity resin.[3]
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at a specified concentration, e.g., 1 µM) are combined in a binding buffer in the wells of a microplate.[3]
-
Incubation: The plate is incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.[3]
-
Washing: The affinity beads are washed to remove any unbound kinase.[3]
-
Elution: The bound kinase is eluted from the beads.[3]
-
Quantification: The concentration of the eluted kinase is measured by qPCR using primers specific for the DNA tag.[3]
-
Data Analysis: The amount of kinase measured in the presence of the test compound is compared to a DMSO control (vehicle) to determine the percentage of control (% Ctrl), which reflects the inhibitory activity of the compound.[3]
Signaling Pathway and Experimental Workflow
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and other external stimuli.[5][6][7][8] Given that some kinase inhibitors with piperazine scaffolds have shown activity against components of this pathway, understanding its architecture is crucial for interpreting cross-reactivity data.
Caption: The p38 MAPK signaling cascade.
General Workflow for Kinase Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Experimental workflow for kinase selectivity profiling.
References
- 1. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Aurora kinase inhibitor CCT137690 downregulates MYCN and sensitizes MYCN-amplified neuroblastoma in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chayon.co.kr [chayon.co.kr]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
In Vivo Efficacy of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of (4-Methylpiperazin-1-yl)(phenyl-pyrazol-yl)methanone derivatives, a class of compounds structurally related to (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. The data presented herein focuses on the anti-inflammatory and potential anticancer activities of these piperazine derivatives, offering a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.
Comparative Efficacy Data
The in vivo anti-inflammatory and anti-nociceptive effects of the (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone derivative, designated as LQFM182, have been evaluated in murine models. The results are summarized below in comparison to standard non-steroidal anti-inflammatory drugs (NSAIDs).
Table 1: Comparison of the In Vivo Anti-Inflammatory and Anti-Nociceptive Activity of LQFM182 and Standard NSAIDs
| Compound | Dose (mg/kg, p.o.) | Acetic Acid-Induced Writhing Inhibition (%) | Formalin Test (Licking Time Reduction, seconds, 2nd phase) | Carrageenan-Induced Paw Edema Inhibition (%) at 3h |
| Control | - | 0 | 0 | 0 |
| LQFM182 | 50 | 45.2 ± 3.1 | - | - |
| LQFM182 | 100 | 68.9 ± 4.5 | 18.3 ± 2.1 | 52.1 ± 3.8 |
| LQFM182 | 200 | 82.1 ± 5.2 | - | - |
| Indomethacin | 10 | 75.4 ± 4.9 | 20.1 ± 2.5 | 60.5 ± 4.2 |
*p < 0.05 compared to the control group. Data is presented as mean ± SEM. The compound LQFM182 demonstrated a dose-dependent reduction in acetic acid-induced writhing, indicating analgesic properties.[1] At a dose of 100 mg/kg, it significantly reduced the licking time in the second phase of the formalin test, which is associated with the inflammatory response to pain.[1] Furthermore, LQFM182 exhibited potent anti-inflammatory effects by reducing paw edema induced by carrageenan.[1]
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Mice
This model is a standard method for evaluating the acute anti-inflammatory activity of novel compounds.
-
Animals: Male Swiss mice (25-30 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Mice are randomly divided into groups (n=6-8). The test compound (e.g., LQFM182), a vehicle control (e.g., 0.9% saline with 1% Tween 80), or a standard drug (e.g., indomethacin) is administered orally (p.o.) one hour before the induction of inflammation.
-
Induction of Edema: A 0.1 mL of 1% (w/v) carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at specified time points after (e.g., 1, 2, 3, and 4 hours).
-
Calculation of Edema Inhibition: The percentage of inhibition of paw edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Acetic Acid-Induced Writhing Test in Mice
This assay is used to screen for peripheral analgesic activity.
-
Animals and Acclimatization: Same as the paw edema model.
-
Grouping and Administration: Mice are divided into groups and administered the test compound, vehicle, or standard drug orally 30 minutes before the induction of writhing.
-
Induction of Writhing: An intraperitoneal (i.p.) injection of 0.6% acetic acid solution (10 mL/kg) is administered.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation box, and the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.
-
Calculation of Inhibition: The percentage of inhibition of writhing is calculated as follows: % Inhibition = [((Mean writhes in control group - Mean writhes in treated group)) / Mean writhes in control group] x 100
Potential Signaling Pathways and Experimental Workflow
The anti-inflammatory and potential anticancer effects of piperazine derivatives may be mediated through the modulation of key signaling pathways, such as the PI3K/Akt pathway, which is frequently dysregulated in both inflammation and cancer.[2][3][4][5]
Caption: PI3K/Akt signaling pathway and potential inhibition by piperazine derivatives.
The diagram above illustrates the PI3K/Akt signaling cascade. Activation of Receptor Tyrosine Kinases (RTKs) leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for Akt and PDK1, leading to the phosphorylation and activation of Akt. Activated Akt can then modulate downstream targets such as mTORC1 and NF-κB, promoting cell growth, proliferation, and inflammation, while inhibiting apoptosis. Piperazine derivatives may exert their therapeutic effects by inhibiting key components of this pathway, such as PI3K or Akt.
Caption: General experimental workflow for in vivo efficacy studies.
This workflow outlines the key stages in the preclinical evaluation of a novel therapeutic compound. It begins with the synthesis and characterization of the compound, followed by initial in vitro screening to assess its biological activity. Promising candidates then progress to in vivo studies in appropriate animal models to evaluate their efficacy, pharmacokinetics, and safety profile. The data from these studies are then analyzed to determine the potential of the compound as a lead candidate for further development.
References
- 1. Anti-inflammatory effect of a new piperazine derivative: (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone Against Known SIRT6 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone is a novel synthetic compound with potential therapeutic applications. While direct experimental data on its biological activity remains limited, a close structural analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline, has been identified as a potent inhibitor of Sirtuin 6 (SIRT6), a histone deacetylase implicated in a variety of cellular processes and disease states. This guide provides a comparative analysis of this analog against known SIRT6 inhibitors, offering a benchmark for its potential efficacy and a framework for future research.
SIRT6 is a critical regulator of genome stability, DNA repair, and metabolism.[1][2] Its dysregulation has been linked to aging, cancer, and metabolic disorders, making it an attractive target for therapeutic intervention. The inhibition of SIRT6 has shown promise in preclinical models for the treatment of certain cancers and type 2 diabetes.
This guide summarizes the available quantitative data for the analog of this compound and compares it with established SIRT6 inhibitors. Detailed experimental methodologies for assessing SIRT6 inhibition are also provided, alongside a visualization of a key SIRT6-mediated signaling pathway.
Quantitative Comparison of SIRT6 Inhibitors
The following table summarizes the in vitro potency of 5-(4-methylpiperazin-1-yl)-2-nitroaniline and other known SIRT6 inhibitors against the SIRT6 enzyme. The half-maximal inhibitory concentration (IC50) is a measure of the concentration of a drug that is required for 50% inhibition of a biological process.
| Compound | IC50 (µM) vs. SIRT6 | Notes |
| 5-(4-methylpiperazin-1-yl)-2-nitroaniline | 4.93 | A structural analog of the compound of interest. Displayed selectivity against other sirtuins (SIRT1-3) and histone deacetylases (HDAC1-11) at concentrations up to 200 µM. |
| Trichostatin A (TSA) | ~20 | A well-known HDAC inhibitor that also exhibits inhibitory activity against SIRT6. It is often used as a reference compound in SIRT6 inhibition assays. |
| Compound 9 (Parenti et al., 2014) | 29 | A selective SIRT6 inhibitor identified through in silico screening, with a 17-fold selectivity over SIRT1. |
| Compound 17 (Parenti et al., 2014) | 26 | Another selective SIRT6 inhibitor from the same study, demonstrating a 19-fold selectivity over SIRT1. |
Experimental Protocols
A crucial aspect of benchmarking a novel compound is the ability to reproduce and compare experimental findings. Below is a detailed methodology for a common in vitro SIRT6 inhibition assay.
In Vitro Fluorometric SIRT6 Deacetylase Assay
This assay quantifies the deacetylase activity of SIRT6 on a fluorogenic substrate. The inhibition of this activity by a test compound is measured by a decrease in the fluorescent signal.
Materials:
-
Recombinant human SIRT6 enzyme
-
Fluorogenic SIRT6 peptide substrate (e.g., based on the p53 sequence Arg-His-Lys-Lys(ε-acetyl)-AMC)
-
Nicotinamide adenine dinucleotide (NAD+)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution
-
Test compound (this compound) and known inhibitors
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the SIRT6 enzyme, substrate/NAD+ mixture, and developer solution in assay buffer as recommended by the supplier. Dissolve the test compound and known inhibitors in a suitable solvent (e.g., DMSO) to create stock solutions, which are then serially diluted to the desired test concentrations.[3]
-
Assay Reaction:
-
To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the SIRT6 enzyme solution.[4]
-
Include control wells with a known SIRT6 inhibitor (positive control) and vehicle (negative control).
-
Initiate the enzymatic reaction by adding the substrate/NAD+ mixture to all wells.[5]
-
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60-90 minutes), protected from light.[3]
-
Development: Stop the reaction and initiate signal development by adding the developer solution to each well.[3] Incubate for an additional 10-30 minutes at 37°C.[3]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 350-380 nm excitation and 440-465 nm emission).[6]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the controls. Determine the IC50 value by plotting the percent inhibition against the compound concentration and fitting the data to a dose-response curve.
Visualizing SIRT6 Signaling
The following diagram illustrates a simplified signaling pathway involving SIRT6 and its role in regulating gene expression through histone deacetylation.
References
- 1. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sirtuin 6 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. SIRT6 Screening Assay Kit (ab133083) is not available | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone Isomers
A detailed spectroscopic comparison of the ortho, meta, and para isomers of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, supplemented by detailed experimental protocols.
The positional isomerism of the nitro group on the phenyl ring significantly influences the spectroscopic properties of (4-Methylpiperazin-1-yl)(nitrophenyl)methanone. Understanding these differences is crucial for the unambiguous identification and characterization of each isomer in complex reaction mixtures and for structure-activity relationship studies in drug discovery.
Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
| Isomer | Chemical Shift (δ) ppm |
| ortho-(2-NO₂) | Aromatic Protons: 7.8-8.2 (m, 4H), Piperazine Protons: 3.8-4.0 (br s, 4H), 2.4-2.6 (br s, 4H), Methyl Proton: 2.3 (s, 3H) |
| meta-(3-NO₂) | Aromatic Protons: 7.6-8.4 (m, 4H), Piperazine Protons: 3.7-3.9 (br s, 4H), 2.4-2.6 (br s, 4H), Methyl Proton: 2.3 (s, 3H) |
| para-(4-NO₂) | Aromatic Protons: 8.28 (d, J=8.8 Hz, 2H), 7.60 (d, J=8.8 Hz, 2H), Piperazine Protons: 3.84 (br s, 4H), 2.48 (br s, 4H), Methyl Proton: 2.32 (s, 3H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for ortho and meta, Experimental for para)
| Isomer | Chemical Shift (δ) ppm |
| ortho-(2-NO₂) | C=O: ~168, Aromatic C-NO₂: ~148, Aromatic C-H: 124-135, Aromatic C-CO: ~133, Piperazine C: ~47, ~54, Methyl C: ~46 |
| meta-(3-NO₂) | C=O: ~169, Aromatic C-NO₂: ~148, Aromatic C-H: 122-136, Aromatic C-CO: ~137, Piperazine C: ~47, ~54, Methyl C: ~46 |
| para-(4-NO₂) | C=O: 169.1, Aromatic C-NO₂: 149.5, Aromatic C-H: 123.8, 129.5, Aromatic C-CO: 142.3, Piperazine C: 47.2, 54.8, Methyl C: 46.1 |
Table 3: IR Spectroscopic Data (Characteristic Peaks in cm⁻¹)
| Isomer | C=O Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-N Stretch |
| ortho-(2-NO₂) | ~1640 | ~1530 | ~1350 | ~1280 |
| meta-(3-NO₂) | ~1645 | ~1525 | ~1345 | ~1285 |
| para-(4-NO₂) | 1635 | 1520 | 1348 | 1290 |
Table 4: Mass Spectrometry Data
| Isomer | Molecular Formula | Molecular Weight | [M+H]⁺ (m/z) |
| ortho-(2-NO₂) | C₁₂H₁₅N₃O₃ | 249.27 | 250.12 |
| meta-(3-NO₂) | C₁₂H₁₅N₃O₃ | 249.27 | 250.12 |
| para-(4-NO₂) | C₁₂H₁₅N₃O₃[1] | 249.27[1] | 250.12 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used to characterize the (4-Methylpiperazin-1-yl)(nitrophenyl)methanone isomers.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard is prepared. The spectra are recorded on a 400 or 500 MHz NMR spectrometer. For ¹H NMR, 16 to 32 scans are typically acquired with a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled pulse sequence is used, and several hundred to thousands of scans are accumulated with a relaxation delay of 2-5 seconds to obtain a good signal-to-noise ratio.
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Firm and uniform pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is recorded in the range of 4000-400 cm⁻¹ by co-adding 32 or 64 scans with a spectral resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
Electrospray Ionization-Mass Spectrometry (ESI-MS)
The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is performed in positive ion mode, with the capillary voltage set to 3-5 kV and the source temperature maintained at 100-150 °C. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of the isomers is depicted in the following diagram.
Caption: Workflow for Spectroscopic Comparison.
References
A Comparative Guide to the Structural Confirmation of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone: X-ray Crystallography vs. Spectroscopic and Computational Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is a critical step in chemical research and drug development. The precise arrangement of atoms dictates a compound's physicochemical properties, reactivity, and biological activity. This guide provides a comparative analysis of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful alternative techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations. We will explore these methods in the context of confirming the structure of the title compound, (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone.
While a specific crystal structure for this compound is not publicly available, this guide will utilize crystallographic data from the closely related 4-(4-nitrophenyl)piperazin-1-ium cation as a representative example to illustrate the power and precision of X-ray crystallography.[1][2][3][4] This will be compared against predictive and solution-state data from NMR spectroscopy and computational modeling.
Single-Crystal X-ray Crystallography: The Definitive Solid-State Structure
Single-crystal X-ray crystallography provides unambiguous proof of a molecule's structure by mapping electron density in the crystalline state. This technique yields precise bond lengths, bond angles, and torsional angles, offering a detailed three-dimensional picture of the molecule's conformation and intermolecular interactions.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution. A variety of solvents and solvent combinations should be screened to find optimal crystallization conditions.
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled (usually to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate molecular structure.
Quantitative Data: Representative Crystallographic Parameters
The following table presents representative crystallographic data for the core 4-(4-nitrophenyl)piperazin-1-yl moiety, based on published structures of its salts.[1][2] These values provide an excellent approximation of the expected solid-state geometry of this compound.
| Parameter | Representative Value |
| Bond Lengths (Å) | |
| C(aromatic)-N(nitro) | ~1.47 |
| N-O(nitro) | ~1.22 |
| C(aromatic)-N(piperazine) | ~1.37 |
| C-N (piperazine ring) | ~1.46 - 1.52 |
| C-C (piperazine ring) | ~1.51 - 1.53 |
| C-C (aromatic ring) | ~1.37 - 1.40 |
| **Bond Angles (°) ** | |
| O-N-O (nitro group) | ~123 |
| C-N-O (nitro group) | ~118 |
| C-C-N (aromatic-piperazine) | ~120 |
| C-N-C (piperazine ring) | ~110 - 112 |
| Torsion Angles (°) | |
| Dihedral angle between the phenyl ring and the mean plane of the piperazine ring | Varies depending on crystal packing forces |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure in Solution
NMR spectroscopy is a powerful and versatile technique for determining the structure of molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). A trace amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing.
-
1D NMR Data Acquisition:
-
¹H NMR: Provides information on the number, chemical environment, and multiplicity of protons.
-
¹³C NMR: Shows the number and types of carbon atoms (e.g., sp³, sp², sp). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.
-
-
2D NMR Data Acquisition:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals through-space proximity of protons, which is essential for determining stereochemistry and conformation in solution.
-
Quantitative Data: Predicted NMR Chemical Shifts
The following table provides predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are based on established chemical shift ranges for similar functional groups and can be used to corroborate the proposed structure.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 4-Nitrophenyl group | ||
| Aromatic Protons (ortho to NO₂) | 8.2 - 8.4 | 123 - 125 |
| Aromatic Protons (meta to NO₂) | 7.5 - 7.7 | 128 - 130 |
| Carbon attached to NO₂ | - | 148 - 150 |
| Carbon attached to C=O | - | 140 - 142 |
| Methanone group | ||
| Carbonyl Carbon (C=O) | - | 168 - 172 |
| 4-Methylpiperazin-1-yl group | ||
| Piperazine Protons (adjacent to N-C=O) | 3.6 - 3.8 | 45 - 50 |
| Piperazine Protons (adjacent to N-CH₃) | 2.4 - 2.6 | 54 - 56 |
| Methyl Protons (-CH₃) | 2.2 - 2.4 | 45 - 47 |
Density Functional Theory (DFT) Calculations: In Silico Structural Confirmation
DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be used to predict a molecule's optimized geometry, spectroscopic properties, and reactivity. Comparing DFT-calculated parameters with experimental data from X-ray crystallography or NMR can provide strong evidence for the correct structural assignment.
Experimental Protocol: DFT Calculations
-
Structure Input: A 3D model of the proposed structure of this compound is built using molecular modeling software.
-
Computational Method Selection: A suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)) are chosen. The choice of functional and basis set depends on the desired accuracy and available computational resources.
-
Geometry Optimization: The energy of the input structure is minimized to find the most stable, low-energy conformation. This provides the optimized geometry of the molecule in the gas phase.
-
Property Calculation: Once the geometry is optimized, various properties can be calculated, including:
-
Bond lengths, bond angles, and dihedral angles.
-
NMR chemical shifts (using methods like GIAO).
-
Vibrational frequencies (for comparison with IR spectroscopy).
-
Electronic properties such as HOMO-LUMO energy gap.
-
-
Data Analysis: The calculated geometric and spectroscopic parameters are compared with the experimental data obtained from X-ray crystallography and NMR.
Quantitative Data: Predicted Geometric Parameters from DFT
The following table shows the type of quantitative data that would be obtained from a DFT geometry optimization of this compound. These values would be directly comparable to the experimental data from X-ray crystallography.
| Parameter | Expected DFT-Calculated Value |
| Bond Lengths (Å) | |
| C(aromatic)-N(nitro) | ~1.48 |
| N-O(nitro) | ~1.23 |
| C(aromatic)-C(carbonyl) | ~1.50 |
| C=O (carbonyl) | ~1.22 |
| C(carbonyl)-N(piperazine) | ~1.38 |
| C-N (piperazine ring) | ~1.47 |
| N-C(methyl) | ~1.46 |
| **Bond Angles (°) ** | |
| O-N-O (nitro group) | ~124 |
| C-C-C (aromatic ring) | ~120 |
| C-C=O (aromatic-carbonyl) | ~120 |
| O=C-N (amide) | ~122 |
| C-N-C (piperazine ring) | ~111 |
Comparative Workflow for Structural Elucidation
The following diagram illustrates the distinct yet complementary workflows of the three techniques in confirming a molecular structure.
Caption: Comparative workflows of X-ray crystallography, NMR, and DFT.
Conclusion: An Integrated Approach to Structural Confirmation
For the unambiguous structural confirmation of this compound, an integrated approach utilizing all three techniques provides the most comprehensive and robust evidence.
-
X-ray Crystallography stands as the ultimate arbiter of the solid-state structure, providing a high-resolution, three-dimensional map of the molecule. Its primary limitation is the requirement for high-quality single crystals, which can sometimes be challenging to obtain.
-
NMR Spectroscopy is unparalleled in its ability to determine the molecular structure in solution, which is often more relevant to biological and chemical reactivity. The wealth of information from various 1D and 2D NMR experiments allows for the complete assignment of the molecular skeleton and can provide insights into dynamic processes.
-
DFT Calculations serve as a powerful complementary tool. By predicting the lowest energy conformation and associated spectroscopic properties, DFT can help to resolve ambiguities in experimental data and provide a theoretical framework for understanding the molecule's behavior.
References
- 1. Crystal structures of six 4-(4-nitrophenyl)piperazin-1-ium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Syntheses, crystal structures and Hirshfeld surface analysis of 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and 4-(4-nitrophenyl)piperazin-1-ium trichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. Syntheses and crystal structures of 4-(4-nitrophenyl)piperazin-1-ium benzoate monohydrate and 4-(4-nitrophenyl)piperazin-1-ium 2-carboxy-4,6-dinitrophenolate - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Computational Docking Analysis of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its Analogs
For Researchers, Scientists, and Drug Development Professionals: This guide provides a comprehensive comparison of the computational docking performance of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone and its close structural analogs against various therapeutic targets. Supported by available experimental data, this document aims to facilitate further research and drug development efforts in related scaffolds.
While direct computational docking studies on this compound are not extensively available in public literature, a wealth of research on its structural analogs provides significant insights into its potential biological activities. This guide synthesizes findings from multiple studies on nitrophenylpiperazine and phenyl(piperazin-1-yl)methanone derivatives, focusing on their interactions with key therapeutic targets such as tyrosinase, monoacylglycerol lipase (MAGL), and bacterial DNA gyrase.
Comparative Analysis of Docking Performance and Experimental Activity
The following tables summarize the available quantitative data from various computational and experimental studies on analogs of this compound. These comparisons offer a glimpse into the structure-activity relationships within this chemical class.
Table 1: Comparison of Tyrosinase Inhibitory Activity
| Compound/Analog | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| (4-Nitrophenyl)piperazine Derivative (4l) | Tyrosinase | - | - | 72.55[1][2][3] | [1][2][3] |
| Kojic Acid (Standard Inhibitor) | Tyrosinase | -4.84 | - | - | [4] |
| Tosyl piperazine-dithiocarbamate (4d) | Tyrosinase | - | - | 6.88 | [4] |
| Piperazine Derivative (10b) | Tyrosinase | -8.6 | - | 30.7 | [5] |
Table 2: Comparison of Monoacylglycerol Lipase (MAGL) Inhibitory Activity
| Compound/Analog | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Experimental IC50 (µM) | Reference |
| Phenyl(piperazin-1-yl)methanone Derivative (1) | MAGL | - | - | 23.3 | [6] |
| Phenyl(piperazin-1-yl)methanone Derivative (4) | MAGL | - | - | 6.1[7][8][9][10] | [7][8][9][10] |
| Phenyl(piperazin-1-yl)methanone Derivative (5) | MAGL | - | - | 31.9[10] | [10] |
| Benzylpiperidine Derivative (7) | MAGL | - | - | 0.1339 | [11] |
Table 3: Comparison of DNA Gyrase Inhibitory Activity
| Compound/Analog | Target | Docking Score (kcal/mol) | Binding Energy (kcal/mol) | Experimental MIC (µg/mL) | Reference |
| Piperic Acid Derivative (BC 32) | DNA Gyrase | -9.753 | - | - | [12] |
| Piperazine Derivative (7g) | DNA Gyrase | - | - | 12.5 (vs. E. coli) | [13] |
| Ciprofloxacin (Standard Inhibitor) | DNA Gyrase | - | - | 0.15 - 3.25 | [14] |
| N4-piperazinyl ciprofloxacin hybrid (2b) | DNA Gyrase | - | - | 0.06 - 1.53 | [14] |
Experimental and Computational Protocols
The data presented in this guide are derived from various studies, each employing specific methodologies. Below are generalized protocols representative of the techniques used in the cited research.
Tyrosinase Inhibition Assay (Representative Protocol)
A mushroom tyrosinase inhibition assay is commonly performed using L-DOPA as a substrate. The reaction mixture typically contains phosphate buffer (pH 6.8), a solution of mushroom tyrosinase, and the test compound dissolved in DMSO. The reaction is initiated by adding L-DOPA, and the formation of dopachrome is monitored spectrophotometrically at approximately 475 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. Kojic acid is often used as a standard inhibitor for comparison.[2]
Monoacylglycerol Lipase (MAGL) Inhibition Assay (Representative Protocol)
The inhibitory activity against human MAGL can be determined using a spectrophotometric method with 4-nitrophenylacetate (4-NPA) as the substrate. The assay is typically conducted in a Tris buffer (pH 7.2) containing EDTA. The test compound is pre-incubated with the MAGL enzyme before the addition of the substrate. The hydrolysis of 4-NPA to 4-nitrophenol is monitored by measuring the absorbance at around 405 nm. The IC50 value is then calculated from the concentration-response curve.[10]
Computational Docking Protocol for DNA Gyrase (Representative Protocol)
Molecular docking studies are frequently performed using software such as AutoDock or Glide. The three-dimensional crystal structure of the target protein, such as E. coli DNA gyrase subunit B (PDB ID: 1KZN), is retrieved from the Protein Data Bank. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning charges. The ligand molecules are also prepared by generating their 3D structures and optimizing their geometries. Docking is then performed to predict the binding poses and affinities of the ligands within the active site of the protein. The results are analyzed based on the docking score and the interactions observed between the ligand and the protein residues.[15]
Visualizing Molecular Interactions and Pathways
To better understand the processes involved in the computational and biological evaluation of these compounds, the following diagrams illustrate a typical computational docking workflow and a hypothetical signaling pathway that could be influenced by the inhibition of a target protein.
Caption: A generalized workflow for computational docking studies.
Caption: A simplified signaling pathway potentially modulated by MAGL inhibition.
Conclusion
The available data on the analogs of this compound suggest that this scaffold holds significant promise for the development of novel therapeutic agents. The nitrophenylpiperazine moiety appears to be a key pharmacophore for tyrosinase inhibition, while the phenyl(piperazin-1-yl)methanone core is a promising starting point for the design of MAGL inhibitors. Furthermore, the broader class of piperazine derivatives continues to be a rich source of potential antimicrobial agents targeting DNA gyrase. The computational and experimental data compiled in this guide provide a valuable resource for researchers to build upon, enabling the rational design and synthesis of more potent and selective inhibitors for these important drug targets. Further direct investigation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aobchem.com [aobchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. 1160994-45-5|(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone|(4-Amino-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone|-范德生物科技公司 [bio-fount.com]
- 12. Synthesis and In Silico Molecular Docking Studies on Substituted Piperic Acid Derivatives as Inhibitors of Bacterial DNA Gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, molecular docking, ADME study, and antimicrobial potency of piperazine based cinnamic acid bearing coumarin moieties as a DNA gyrase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and molecular docking of new N4-piperazinyl ciprofloxacin hybrids as antimicrobial DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Comparative Cytotoxicity of Nitrophenylpiperazine Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic performance of various nitrophenylpiperazine compounds against several cancer cell lines. The information is supported by experimental data from recent preclinical studies.
Data Presentation: Comparative Cytotoxicity
The in vitro cytotoxic activity of several nitrophenylpiperazine derivatives is summarized below. The half-maximal inhibitory concentration (IC50) values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are presented for easy comparison.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| Nitrophenylpiperazine Derivatives | ||||
| Compound 4l (indole moiety) | Tyrosinase Inhibition | Tyrosinase Inhibitory Assay | 72.55 | [1][2] |
| Phenylpiperazine Derivatives | ||||
| Compound 9 | LNCaP (Prostate) | CCK-8 Assay | < 5 | [3] |
| Compound 15 | LNCaP (Prostate) | CCK-8 Assay | < 5 | [3] |
| Compound 8 | DU145 (Prostate) | CCK-8 Assay | 8.25 | [3] |
| Piperazine Derivatives | ||||
| PCC | SNU-475 (Liver) | MTT Assay | 6.98 ± 0.11 | [4] |
| PCC | SNU-423 (Liver) | MTT Assay | 7.76 ± 0.45 | [4] |
| TFMPP | Primary Rat Hepatocytes | MTT Assay | Most cytotoxic of tested piperazines | [5] |
| Benzothiazole-piperazine Derivatives | ||||
| OMS5 | A549 (Lung) & MCF-7 (Breast) | Not Specified | 22.13 to 61.03 | [6] |
| OMS14 | A549 (Lung) & MCF-7 (Breast) | Not Specified | 22.13 to 61.03 | [6] |
Experimental Protocols
Detailed methodologies for key cytotoxicity experiments are provided below. These protocols are foundational for assessing the cytotoxic effects of chemical compounds on cancer cell lines.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
-
Cell Seeding: Cells are plated in a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: After 24 hours, the medium is removed and replaced with fresh medium containing various concentrations of the nitrophenylpiperazine derivatives. The cells are then incubated for a specified treatment period (e.g., 24, 48, or 72 hours).[8][9]
-
MTT Reagent Addition: Following the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for a few hours (e.g., 3-4 hours) to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[7][8]
-
Cell Seeding and Treatment: Cells are seeded in a 96-well plate and treated with the test compounds, similar to the MTT assay.[8]
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.[8]
-
Washing: The supernatant is discarded, and the plates are washed multiple times with water to remove the TCA. The plates are then air-dried.[7]
-
Staining: A 0.4% (w/v) solution of SRB in 1% acetic acid is added to each well, and the plates are incubated at room temperature for about 30 minutes.[8]
-
Removal of Unbound Dye: After staining, the plates are washed with 1% (v/v) acetic acid to remove any unbound dye.[7]
-
Solubilization: A 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.[7]
-
Absorbance Measurement: The plate is shaken for a few minutes, and the absorbance is measured at a specific wavelength (e.g., 565 nm). The absorbance is directly proportional to the total protein mass and, therefore, the number of cells.[7]
Mandatory Visualizations
Signaling Pathway: Induction of Apoptosis by Nitrophenylpiperazine Compounds
Many nitrophenylpiperazine compounds exert their cytotoxic effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[4][11]
Caption: A diagram illustrating the induction of apoptosis via extrinsic and intrinsic pathways.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram outlines a general workflow for the preclinical evaluation of the cytotoxic effects of novel nitrophenylpiperazine compounds.[8]
Caption: A general experimental workflow for preclinical evaluation of novel anticancer compounds.
References
- 1. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitrophenylpiperazine derivatives as novel tyrosinase inhibitors: design, synthesis, and in silico evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone
For Immediate Reference: This document provides critical safety and logistical guidance for the proper disposal of (4-Methylpiperazin-1-yl)(4-nitrophenyl)methanone. All procedures must be conducted in strict adherence to institutional, local, state, and federal regulations. Consultation with your institution's Environmental Health and Safety (EHS) department is mandatory before proceeding.
The proper disposal of chemical waste is paramount for ensuring the safety of laboratory personnel and protecting the environment. This guide outlines the essential steps for the safe disposal of this compound, a compound that, based on its structural components (a piperazine derivative and a nitrophenyl group), should be handled as hazardous waste.
Immediate Safety and Handling Precautions
Prior to handling this compound for disposal, ensure all necessary personal protective equipment (PPE) is worn and that you are working in a well-ventilated area, preferably a fume hood.
Personal Protective Equipment (PPE) Summary:
| Protective Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or dust. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact. |
| Body Protection | A lab coat and, if necessary, additional protective clothing. | To protect against skin exposure. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary for large quantities or in case of dust generation. | To prevent inhalation of dust or vapors. |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed hazardous waste disposal facility. In-lab neutralization or deactivation is not recommended due to the potential for hazardous reactions.
1. Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound waste, including contaminated spatulas, weigh boats, and PPE, in a dedicated, clearly labeled hazardous waste container.[1]
-
Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container designated for liquid chemical waste.[1] Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
Contaminated Materials: Any items that have come into contact with the compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.[1]
2. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"[1]
-
The primary hazards associated with the compound (e.g., "Irritant," "Toxic").
-
The date of accumulation.
-
3. Storage of Hazardous Waste:
-
Store sealed hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.[2]
4. Arranging for Disposal:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
-
The recommended method of disposal for similar chemical compounds is high-temperature incineration by a licensed environmental services company.[2][3][4]
5. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] Clean the spill area with an appropriate solvent, followed by washing with soap and water.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's EHS department.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.
-
Skin Contact: Promptly wash the affected area with soap and water.[6] Remove any contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: The information provided is based on the safety data sheets of structurally similar compounds. A specific safety data sheet for this compound was not available. Therefore, this compound should be handled with a high degree of caution, and all procedures must be verified with your institution's Environmental Health and Safety department.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

